molecular formula C11H12N2O B070528 [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol CAS No. 179055-20-0

[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol

Cat. No.: B070528
CAS No.: 179055-20-0
M. Wt: 188.23 g/mol
InChI Key: VCVJSWDSNWXXJT-UHFFFAOYSA-N
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Description

[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol is a versatile benzyl alcohol derivative featuring a central 1-methyl-1H-pyrazole biphenyl scaffold, making it a highly valuable synthetic intermediate in medicinal chemistry and drug discovery. Its primary research application lies in the synthesis of novel kinase inhibitors, particularly serving as a key precursor for compounds targeting receptor tyrosine kinases (RTKs) and serine/threonine kinases. The hydroxymethyl group serves as an excellent handle for further functionalization, allowing for conjugation to other heterocyclic systems, coupling to generate ester or ether derivatives, or conversion to electrophilic groups for covalent inhibitor development. The planar, aromatic pyrazole moiety contributes to potent π-π stacking interactions within the ATP-binding pocket of various kinase targets, while the methanol linker provides optimal spatial orientation for these interactions. This compound is instrumental in structure-activity relationship (SAR) studies aimed at optimizing inhibitor potency, selectivity, and physicochemical properties. Researchers utilize this building block to develop potential therapeutic agents for oncology, inflammatory diseases, and other proliferative disorders driven by dysregulated kinase signaling pathways. It is supplied for research purposes to support the development of next-generation targeted therapies.

Properties

IUPAC Name

[4-(1-methylpyrazol-3-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-7-6-11(12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVJSWDSNWXXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640188
Record name [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179055-20-0
Record name [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol (CAS 179055-20-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol, with CAS number 179055-20-0, is a heterocyclic organic compound featuring a substituted pyrazole moiety. While this specific molecule is primarily cataloged as a chemical intermediate for synthetic chemistry, the pyrazole scaffold it contains is of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide array of biological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This document aims to provide a comprehensive overview of the available technical information for this compound, placed within the broader context of pyrazole-based drug discovery. Due to the limited publicly available data on this specific compound, this guide will also extrapolate potential synthetic routes and biological applications based on the well-established chemistry and pharmacology of related pyrazole derivatives.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical supplier catalogs and databases.

PropertyValue
CAS Number 179055-20-0
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Melting Point 99 °C
Appearance Solid (form may vary)
Purity Typically offered at ≥95%
Storage Recommended storage at 2-8 °C
SMILES CN1N=C(C=C1)C1=CC=C(C=C1)CO

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The logical synthetic precursor to this compound is its corresponding aldehyde or carboxylic acid ester. The reduction of a benzaldehyde to a benzyl alcohol is a standard and high-yielding transformation in organic synthesis.

G cluster_0 Precursor Synthesis cluster_1 Reduction Reaction cluster_2 Final Product Precursor 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde Reaction Reduction Precursor->Reaction Substrate Reagent Reducing Agent (e.g., NaBH4) Reagent->Reaction Solvent Solvent (e.g., Methanol/Ethanol) Solvent->Reaction Product This compound Reaction->Product Yields

Caption: Proposed synthesis of the target compound via reduction.

General Experimental Protocol for Aldehyde Reduction

The following is a generalized, representative protocol for the reduction of an aryl aldehyde to a benzyl alcohol using sodium borohydride. Note: This protocol has not been specifically validated for 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde and would require optimization.

  • Dissolution: Dissolve 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (1.0 equivalent) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of water or a dilute acid (e.g., 1 M HCl) to neutralize the excess NaBH₄.

  • Extraction: Remove the organic solvent under reduced pressure. Partition the resulting aqueous residue between water and an organic solvent such as ethyl acetate. Extract the aqueous layer two to three times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization to obtain the final product.

G start Start dissolve Dissolve Aldehyde in Alcohol start->dissolve cool_0c Cool to 0 °C dissolve->cool_0c add_nabh4 Add NaBH4 cool_0c->add_nabh4 stir Stir and Monitor by TLC add_nabh4->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end End purify->end

Caption: Workflow for the reduction of an aryl aldehyde.

Biological Activity and Potential Applications

While no specific biological data has been published for this compound, the pyrazole core is a well-established pharmacophore in numerous approved drugs and clinical candidates. Pyrazole derivatives are known to interact with a variety of biological targets.

General Pharmacological Profile of Pyrazole Derivatives

The pyrazole nucleus is a versatile scaffold that can be functionalized to target a wide range of enzymes and receptors. Some of the most prominent biological activities associated with pyrazole-containing compounds include:

  • Anti-inflammatory and Analgesic: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.

  • Anticancer: A significant number of pyrazole derivatives have been investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.

  • Antimicrobial: The pyrazole ring is present in various compounds with demonstrated antibacterial and antifungal activities.

Potential as a Kinase Inhibitor Intermediate

Given the prevalence of pyrazole-based kinase inhibitors in oncology drug discovery, it is plausible that this compound could serve as a key intermediate in the synthesis of such compounds. The benzyl alcohol moiety can be further functionalized, for example, by conversion to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution, or oxidized to an aldehyde for reductive amination to build more complex molecular architectures.

G Target This compound Activation Activation (e.g., to -OMs, -OTs) Target->Activation Oxidation Oxidation (to Aldehyde) Target->Oxidation Substitution Nucleophilic Substitution Activation->Substitution ReductiveAmination Reductive Amination Oxidation->ReductiveAmination KinaseInhibitors Kinase Inhibitor Scaffolds Substitution->KinaseInhibitors ReductiveAmination->KinaseInhibitors

Caption: Potential synthetic utility in kinase inhibitor development.

Conclusion

This compound is a chemical intermediate whose primary value lies in its potential for the synthesis of more complex, biologically active molecules. While direct experimental data on this compound is scarce, its structural relationship to a vast number of pharmacologically active pyrazole derivatives suggests its utility in drug discovery and development. The synthetic routes to this compound are straightforward, and its functional group provides a handle for further chemical elaboration. Future research efforts could focus on the synthesis of a library of compounds derived from this intermediate and their subsequent screening against various biological targets, particularly protein kinases, to uncover potential therapeutic applications. Researchers interested in this compound are encouraged to perform their own experimental validation of synthetic and biological protocols.

Physicochemical Properties of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol, a heterocyclic compound featuring a pyrazole and a phenylmethanol moiety, is a molecule of interest in medicinal chemistry and drug discovery. Understanding its physicochemical properties is fundamental for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), as well as for its formulation and development as a potential therapeutic agent. This technical guide provides a summary of the known and predicted physicochemical properties of this compound, details standard experimental protocols for their determination, and outlines a general workflow for such characterization.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is crucial for its development. The following table summarizes the available experimental and predicted data for this compound.

PropertyValueTypeSource
IUPAC Name This compound--
CAS Number 179055-20-0-[1]
Molecular Formula C₁₁H₁₂N₂O--
Molecular Weight 188.23 g/mol --
Melting Point 99 °CExperimental[2]
Boiling Point 363.6 ± 30.0 °CPredicted[2]
Density 1.14 ± 0.1 g/cm³Predicted[2]
pKa 14.12 ± 0.10Predicted[2]
Aqueous Solubility Data not available. Predicted to be low.--
LogP Data not available.--

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. Below are methodologies for determining key properties.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to estimate the approximate melting point, followed by a slower heating rate (1-2 °C/minute) near the expected melting point for an accurate determination.

  • Observation: The sample is observed through a magnifying lens.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in water.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

LogP Determination (HPLC Method)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.

Methodology:

  • HPLC System: A reverse-phase HPLC system with a C18 column is used.

  • Mobile Phase: The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system to create a calibration curve by plotting the logarithm of their retention times (log k') against their known LogP values.

  • Sample Analysis: The target compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

  • Calculation: The retention time of the target compound is measured, and its log k' is calculated. The LogP of the compound is then determined by interpolation from the calibration curve.

Computational Property Prediction

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical compound.

G cluster_start Compound Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_data Data Analysis & Profiling cluster_end Further Development start Novel Compound structure Structure Verification (NMR, MS) start->structure purity Purity Analysis (HPLC, LC-MS) structure->purity melting_point Melting Point (Capillary Method) purity->melting_point solubility Aqueous Solubility (Shake-Flask) purity->solubility logp Lipophilicity (LogP) (HPLC Method) purity->logp pka pKa Determination (Potentiometric Titration) purity->pka data_analysis Data Compilation & Analysis melting_point->data_analysis solubility->data_analysis logp->data_analysis pka->data_analysis end ADME & Pharmacology Studies data_analysis->end

Caption: General workflow for the physicochemical characterization of a new chemical entity.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, providing both available experimental data and computationally predicted values. The detailed experimental protocols for melting point, solubility, and LogP determination offer a practical framework for researchers to generate robust and reliable data. The provided workflow diagram illustrates a systematic approach to compound characterization. A thorough understanding and experimental validation of these properties are critical for the successful advancement of this and other novel compounds in the drug discovery and development pipeline.

References

An In-depth Technical Guide to the Synthesis of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step sequence commencing with a Suzuki-Miyaura coupling to construct the core biaryl structure, followed by a selective reduction to yield the target alcohol. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid in its practical application.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process:

  • Step 1: Suzuki-Miyaura Coupling: The key carbon-carbon bond between the pyrazole and phenyl rings is forged via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 3-bromo-1-methyl-1H-pyrazole with (4-formylphenyl)boronic acid to produce the intermediate, 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde.

  • Step 2: Aldehyde Reduction: The formyl group of the intermediate is then selectively reduced to a hydroxymethyl group using a mild reducing agent, typically sodium borohydride, to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
4-(1-methyl-1H-pyrazol-3-yl)benzaldehydeC₁₁H₁₀N₂O186.21SolidNot specified
This compoundC₁₁H₁₂N₂O188.23Solid99

Experimental Protocols

Step 1: Synthesis of 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

This procedure details the Suzuki-Miyaura coupling of 3-bromo-1-methyl-1H-pyrazole and (4-formylphenyl)boronic acid.

Materials:

  • 3-bromo-1-methyl-1H-pyrazole

  • (4-formylphenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 3-bromo-1-methyl-1H-pyrazole (1.0 eq.), (4-formylphenyl)boronic acid (1.2 eq.), and Pd(dppf)Cl₂ (0.05 eq.).

  • Add a 2M aqueous solution of sodium carbonate (2.0 eq.).

  • Add 1,4-dioxane and water in a 4:1 ratio to the mixture.

  • Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde.

Expected Yield: 70-85%

Step 2: Synthesis of this compound

This protocol describes the reduction of 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde to the target alcohol.

Materials:

  • 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, the product can be further purified by recrystallization or silica gel chromatography to yield pure this compound.[1][2]

Expected Yield: 90-98%

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product R1 3-bromo-1-methyl- 1H-pyrazole I1 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde R1->I1 Suzuki Coupling Pd(dppf)Cl₂, Na₂CO₃ Dioxane/H₂O, 80-90°C R2 (4-formylphenyl)boronic acid R2->I1 P1 This compound I1->P1 Reduction NaBH₄, Methanol 0°C to RT

References

Spectroscopic Data for [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol (CAS No. 179055-20-0). The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the predicted key spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
OH~1.8-2.5Singlet (broad)-
N-CH₃~3.9Singlet-
CH₂~4.7Singlet-
Pyrazole H4~6.3Doublet~2.0
Phenyl H (ortho to CH₂OH)~7.4Doublet~8.0
Pyrazole H5~7.5Doublet~2.0
Phenyl H (ortho to pyrazole)~7.6Doublet~8.0

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)
N-CH₃~39
CH₂OH~65
Pyrazole C4~106
Phenyl C (ortho to CH₂OH)~127
Phenyl C (ortho to pyrazole)~128
Pyrazole C5~129
Phenyl C (ipso, attached to CH₂OH)~138
Phenyl C (ipso, attached to pyrazole)~139
Pyrazole C3~150
Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadO-H stretch (alcohol)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~1550MediumC=N stretch (pyrazole ring)
~1450MediumC-H bend (aliphatic)
~1200-1000StrongC-O stretch (primary alcohol)
~830StrongC-H bend (para-disubstituted benzene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zPredicted Relative IntensityAssignment
188.23High[M]⁺ (Molecular Ion)
171Medium[M-OH]⁺
170Medium[M-H₂O]⁺
159High[M-CH₂OH]⁺
107Medium[C₇H₇O]⁺ (benzyl fragment)
81Medium[C₄H₅N₂]⁺ (methylpyrazole fragment)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.[1]

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • Perform a background scan of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum and ratio it against the background to obtain the absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC system.[2]

    • Direct Infusion/Electrospray Ionization (ESI): Infuse a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) directly into the ESI source.[3]

  • Instrumentation: Employ a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Parameters (for GC-MS with Electron Ionization):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Analyzer Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.[2]

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern and assign structures to the major fragment ions.[2]

Visualization

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

References

Technical Guide: Solubility and Stability of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol is a small molecule of interest within drug discovery, belonging to the pharmacologically significant pyrazole class of compounds. The physicochemical properties of this molecule, specifically its solubility and stability, are critical parameters that influence its suitability for further development as a therapeutic agent. This technical guide provides a comprehensive overview of the methodologies to determine these properties. Due to the limited publicly available data for this specific molecule, this guide leverages data from the structurally related and well-characterized pyrazole-containing drug, celecoxib, to provide representative data and context. Detailed experimental protocols for solubility and stability assessment are provided, alongside visual workflows and a discussion of a relevant biological signaling pathway to guide further research.

Introduction

The pyrazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1] Pyrazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[2] The compound this compound, with its substituted pyrazole and benzyl alcohol functionalities, represents a potential building block or active pharmaceutical ingredient (API) for drug development.

A thorough understanding of a compound's solubility and stability is fundamental in the early stages of drug discovery. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can compromise the safety and efficacy of a drug product. This guide outlines the standard experimental procedures for characterizing the solubility and stability profiles of this compound.

Physicochemical Properties

Basic physicochemical properties for this compound are summarized below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
CAS Number 179055-20-0
Melting Point 99 °C

Solubility Profile

Solubility is a critical determinant of a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility assays are important for a comprehensive understanding. Due to the lack of specific experimental data for this compound, the following tables present solubility data for celecoxib, a structurally related pyrazole-containing drug, to serve as a reference.

Solubility in Organic Solvents (Celecoxib as an Analog)
SolventSolubility (mg/mL)
Ethanol~25[3]
Dimethylformamide (DMF)~25[3]
Dimethyl Sulfoxide (DMSO)~16.6[3]
MethanolFreely Soluble[4]
AcetonitrileData not available
Ethyl AcetateData not available
Aqueous Solubility (Celecoxib as an Analog)
MediumSolubility (µg/mL)
Water3-7
PBS (pH 7.2) with 20% Ethanol~200[3]

Experimental Protocols for Solubility Determination

Kinetic Solubility Assay

This high-throughput method is used in early drug discovery to estimate a compound's solubility.

Workflow for Kinetic Solubility Assay

G A Prepare 10 mM stock solution in DMSO B Add stock solution to aqueous buffer (e.g., PBS pH 7.4) A->B C Incubate for 2 hours at room temperature with shaking B->C D Measure turbidity by nephelometry or UV-Vis spectroscopy C->D E Determine precipitation concentration D->E

Caption: Workflow for a typical kinetic solubility assay.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Buffer: Add a small volume of each DMSO solution to a corresponding well containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for approximately 2 hours with gentle shaking.

  • Detection: Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader to detect the point of precipitation. The concentration at which precipitation occurs is the kinetic solubility.[5]

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility, which is a more accurate representation of a compound's solubility.

Workflow for Thermodynamic Solubility Assay

G A Add excess solid compound to buffer B Equilibrate for 24-48 hours with agitation A->B C Filter or centrifuge to remove undissolved solid B->C D Quantify concentration in the supernatant by HPLC-UV C->D

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Analyze the clear supernatant by a validated HPLC-UV method to determine the concentration of the dissolved compound.[6]

Stability Profile

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and ensuring that it remains safe and effective. Forced degradation studies are performed to identify potential degradation products and pathways.

Summary of Stability Data for Celecoxib (as an Analog)

The stability of celecoxib has been evaluated under various stress conditions.

Stress ConditionObservation
Acidic Hydrolysis (0.1 N HCl, 40°C) ~3% degradation after 817 hours[7]
Basic Hydrolysis (0.1 N NaOH, 40°C) ~3% degradation after 817 hours[7]
Oxidative (H₂O₂, 23°C) ~22% degradation[7]
Thermal (5°C and 23°C) Stable for at least 93 days in suspension[8]
Photolytic Data not available

Experimental Protocol for Forced Degradation Studies

A stability-indicating HPLC method is essential for separating the parent compound from any degradation products.

Workflow for Forced Degradation Study

cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) F Analyze samples by stability-indicating HPLC-UV A->F B Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) B->F C Oxidation (e.g., 3% H₂O₂, RT) C->F D Thermal (e.g., 60°C) D->F E Photolytic (UV/Vis light) E->F G Identify and quantify degradation products F->G

Caption: General workflow for conducting forced degradation studies.

Methodology:

  • Preparation of Solutions: Prepare solutions of this compound in a suitable solvent.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 N HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the solution with 0.1 N NaOH at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat the solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Stress: Expose a solid sample and a solution to elevated temperatures (e.g., 60°C).

    • Photostability: Expose a solid sample and a solution to UV and visible light.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to monitor for the appearance of degradation products and the decrease in the parent compound's peak area.[9][10]

Potential Biological Signaling Pathway

Pyrazole derivatives are well-known inhibitors of various protein kinases and cyclooxygenase (COX) enzymes.[9][11] Given the structural similarities to known COX-2 inhibitors like celecoxib, a plausible mechanism of action for this compound or its derivatives could involve the inhibition of the COX-2 pathway, which is central to inflammation and pain.

COX-2 Signaling Pathway in Inflammation

cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound This compound (or derivative) Compound->COX2 Inhibition

Caption: Potential inhibition of the COX-2 pathway by a pyrazole derivative.

This pathway illustrates how the inhibition of the COX-2 enzyme can block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols and the comparative data from the analogous compound celecoxib offer a solid foundation for researchers. A thorough characterization of these physicochemical properties is an indispensable step in the progression of this and other novel pyrazole derivatives in the drug discovery and development pipeline.

References

Initial Bioactivity Screening of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a strategic approach for the initial in-vitro bioactivity screening of the novel compound, [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol. The pyrazole scaffold is a well-established pharmacophore present in numerous approved therapeutic agents, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3][4][5] This document provides a series of recommended experimental protocols to elucidate the preliminary bioactivity profile of this specific derivative. The proposed screening cascade includes cytotoxicity evaluation against relevant cancer cell lines, assessment of anti-inflammatory potential through enzyme inhibition and cytokine release assays, and antimicrobial testing against a panel of pathogenic bacteria and fungi. Detailed methodologies, data presentation formats, and logical workflows are provided to guide researchers in generating a robust preliminary dataset for this promising molecule.

Introduction

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which serves as a critical structural motif in a multitude of pharmacologically active compounds.[3][6][7] Marketed drugs such as Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Sildenafil (vasodilator) feature this privileged scaffold, highlighting its therapeutic versatility.[1][2][4] The compound of interest, this compound, is a synthetic derivative that is commercially available and positioned as a key intermediate for the development of novel pharmaceutical agents.[8][9] However, a thorough review of the scientific literature reveals a gap in the publicly available data regarding its specific biological activities.

This guide presents a structured, multi-pronged strategy for the initial bioactivity screening of this compound. The proposed assays are selected based on the well-documented pharmacological profile of the broader pyrazole class of compounds.

Proposed Initial Screening Cascade

A logical workflow for the initial bioactivity screening is essential for efficient resource allocation and data interpretation. The following workflow is recommended:

G cluster_0 Compound Acquisition Compound Acquisition Cytotoxicity Screening Cytotoxicity Screening Compound Acquisition->Cytotoxicity Screening Anti-inflammatory Assays Anti-inflammatory Assays Cytotoxicity Screening->Anti-inflammatory Assays If non-toxic at relevant concentrations Antimicrobial Assays Antimicrobial Assays Cytotoxicity Screening->Antimicrobial Assays Data Analysis & Hit Identification Data Analysis & Hit Identification Anti-inflammatory Assays->Data Analysis & Hit Identification Antimicrobial Assays->Data Analysis & Hit Identification

Caption: Proposed workflow for the initial bioactivity screening of this compound.

Cytotoxicity Screening

A fundamental first step in evaluating a novel compound is to determine its cytotoxic potential. This data is crucial for interpreting subsequent bioactivity assays and for identifying potential anticancer applications.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer).[10][11]

  • Normal human cell line (e.g., BEAS-2B for bronchial epithelium) to assess selectivity.[12]

  • DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microplates.

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation
Cell LineCompoundIC50 (µM) [Mean ± SD, n=3]
MCF-7This compoundTo be determined
A549This compoundTo be determined
PC-3This compoundTo be determined
BEAS-2BThis compoundTo be determined
MCF-7Doxorubicin (Positive Control)Known value

Anti-inflammatory Activity Screening

Given that many pyrazole derivatives exhibit anti-inflammatory properties, screening for such activity is a logical next step.

Potential Signaling Pathways

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs), including some pyrazole derivatives, are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Simplified prostaglandin synthesis pathway.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Colorimetric or fluorometric probe for prostaglandin detection.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Test compound and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

Procedure:

  • In separate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound at various concentrations.

  • Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a defined time (e.g., 5-10 minutes) at 37°C.

  • Stop the reaction and measure the product formation using a suitable detection method.

  • Calculate the percent inhibition and determine the IC50 values for both enzymes.

Data Presentation
EnzymeCompoundIC50 (µM) [Mean ± SD, n=3]
COX-1This compoundTo be determined
COX-2This compoundTo be determined
COX-1SC-560 (Positive Control)Known value
COX-2Celecoxib (Positive Control)Known value

Antimicrobial Activity Screening

The pyrazole scaffold is also a component of some antimicrobial agents.[4][13] A preliminary screen against common pathogens is therefore warranted.

Experimental Protocol: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Test compound and reference antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • 96-well microplates.

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation
MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusThis compoundTo be determined
Escherichia coliThis compoundTo be determined
Candida albicansThis compoundTo be determined
S. aureusCiprofloxacin (Positive Control)Known value
E. coliCiprofloxacin (Positive Control)Known value
C. albicansFluconazole (Positive Control)Known value

Conclusion and Future Directions

The initial bioactivity screening of this compound, as outlined in this guide, will provide a foundational dataset to guide its future development. Positive results in any of these primary assays will warrant further investigation, including more extensive in-vitro and in-vivo studies, mechanism of action elucidation, and structure-activity relationship (SAR) studies. The broad pharmacological potential of the pyrazole class of compounds suggests that this compound is a promising candidate for drug discovery efforts.

References

The Pyrazole Core: A Versatile Scaffold for Potent and Selective Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of Pyrazole Compounds for Researchers, Scientists, and Drug Development Professionals.

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a plethora of biologically active compounds, with several pyrazole-containing drugs having reached the market for a variety of therapeutic indications. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of pyrazole derivatives, with a focus on their anticancer and anti-inflammatory activities. Detailed experimental protocols for key biological assays are provided, and crucial signaling pathways are visualized to offer a deeper understanding of the mechanism of action of these compounds.

The Pyrazole Scaffold in Medicinal Chemistry

The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling fine-tuning of the physicochemical and pharmacological properties of the resulting derivatives.[1] The ability to readily modify the substituents on the pyrazole core is a key factor in optimizing the potency, selectivity, and pharmacokinetic profile of drug candidates.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic effects.[2][3]

Structure-Activity Relationship (SAR) of Pyrazole Derivatives in Oncology

The development of novel anticancer agents is a major focus of pyrazole-related research. Pyrazole derivatives have been shown to target various key players in cancer progression, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, as well as intracellular signaling molecules such as PI3K.[4][5]

Pyrazole Derivatives as Kinase Inhibitors

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.

EGFR and VEGFR-2 are key drivers of tumor growth, proliferation, and angiogenesis.[4] Dual inhibition of these two receptors is a promising strategy to overcome drug resistance and achieve synergistic anticancer effects.[4]

A series of novel fused pyrazole derivatives were synthesized and evaluated for their dual EGFR and VEGFR-2 inhibitory activity.[4] The in vitro cytotoxicity of these compounds was assessed against the HepG2 human liver cancer cell line.[6] The results, summarized in Table 1, highlight key SAR insights. For instance, compound 3 with a pyrano-pyrazolo-pyrimidine core showed the most potent EGFR inhibition (IC50 = 0.06 µM), while the sulfonamide derivative 9 displayed the highest potency against VEGFR-2 (IC50 = 0.22 µM).[4] Notably, compounds 9 and 12 demonstrated potent dual inhibition of both EGFR and VEGFR-2.[4]

.

EGFR_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_plc PLCγ Pathway Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR EGFR Ligand (EGF/VEGF)->EGFR binds VEGFR2 VEGFR2 Ligand (EGF/VEGF)->VEGFR2 binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K PLCg PLCg VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription leads to AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis leads to IP3_DAG IP3_DAG PLCg->IP3_DAG Ca2+ release Angiogenesis Angiogenesis IP3_DAG->Angiogenesis promotes Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->EGFR inhibits Pyrazole Inhibitor->VEGFR2 inhibits Cell Proliferation, Survival Cell Proliferation, Survival Gene Transcription->Cell Proliferation, Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth Tumor Growth, Metastasis Tumor Growth, Metastasis Angiogenesis->Tumor Growth, Metastasis

Figure 1: EGFR and VEGFR-2 Signaling Pathways and Inhibition by Pyrazole Compounds.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[7] Pyrazole-based compounds have been developed as potent inhibitors of this pathway.[5]

.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotes Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->PI3K inhibits

Figure 2: The PI3K/Akt/mTOR Signaling Pathway and Inhibition by Pyrazole Compounds.
Quantitative SAR Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrazole derivatives against various cancer cell lines, as determined by the MTT assay.

Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives (IC50 in µM)

CompoundTarget(s)HepG2MCF-7A549HCT-116Reference
3 EGFR----[4]
9 EGFR/VEGFR-20.71---[4][6]
12 EGFR/VEGFR-2----[4]
17 EGFR-2.89--[6]
22 EGFR-2.826.28-[6]
23 EGFR-3.145.46-[6]
36 CDK2-6.71--[6]
L2 -----[8]
Doxorubicin (Std.)DNA-4.27--[6]
Erlotinib (Std.)EGFR10.6---[6]
Sorafenib (Std.)Multi-kinase1.06---[6]

Note: '-' indicates data not available in the cited sources.

Structure-Activity Relationship (SAR) of Pyrazole Derivatives in Inflammation

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Many NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[9] The pyrazole scaffold is a key feature of several selective COX-2 inhibitors, such as celecoxib.[10]

Pyrazole Derivatives as COX-2 Inhibitors

Selective inhibition of COX-2 over COX-1 is a desirable property for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.[9] A number of pyrazole derivatives have been synthesized and evaluated for their COX-2 inhibitory activity and in vivo anti-inflammatory effects.[11]

For example, a series of pyrazole-bearing methylamine derivatives were synthesized and tested for their anti-inflammatory activity using the carrageenan-induced rat paw edema model.[10] Compounds 5s and 5u showed potent anti-inflammatory activity, with 80.63% and 80.87% inhibition, respectively, which was comparable to the standard drug ibuprofen (81.32% inhibition).[10] These compounds also demonstrated significant and selective COX-2 inhibition in vitro.[10]

.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) COX-2 (Inducible)->Prostaglandins (PGs) Physiological Functions Stomach Lining Protection, Platelet Aggregation Prostaglandins (PGs)->Physiological Functions Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->COX-2 (Inducible) selectively inhibits

Figure 3: The Cyclooxygenase (COX) Pathway and Selective Inhibition by Pyrazole Compounds.
Quantitative SAR Data for Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of representative pyrazole derivatives in the carrageenan-induced rat paw edema model.

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives

CompoundDose (mg/kg)% Inhibition of Paw EdemaReference
K-3 10052.0 (at 4h)[12]
1 74.3 (ED50)-[11]
9 0.170 (ED50, mmol/kg)-[11]
5s -80.63[10]
5u -80.87[10]
2d 0.0057 (mmol/kg)Potent[3][13]
2e 0.0057 (mmol/kg)Potent[3][13]
Ibuprofen (Std.)-81.32[10]
Diclofenac (Std.)--[11]
Celecoxib (Std.)--[11]

Note: '-' indicates data not available in the cited sources. ED50 is the dose that produces 50% of the maximum effect.

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of pyrazole compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and IC50 values H->I

Figure 4: Workflow for the MTT Assay to Determine Anticancer Activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds and incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation. Injection of carrageenan into the rat paw induces a biphasic edema, and the reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory activity.[14]

Protocol:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test pyrazole compounds or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally to the rats.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[13]

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with that of the control group (which received only the vehicle and carrageenan).

Enzyme Inhibition Assays

These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the respective kinase. A common method is the luminescence-based ADP-Glo™ Kinase Assay.

Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, substrate solution, and serial dilutions of the pyrazole inhibitor.

  • Kinase Reaction: In a 96-well plate, the recombinant EGFR or VEGFR-2 enzyme is incubated with the pyrazole inhibitor and the substrate in the presence of ATP.[4]

  • ADP Detection: After the incubation period, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated during the kinase reaction into ATP, which is subsequently used by a luciferase to produce a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a microplate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

This assay determines the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme, and solutions of the pyrazole inhibitor.

  • Enzyme Incubation: The human recombinant COX-2 enzyme is pre-incubated with the test compound or vehicle.[10]

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid (the substrate).[10]

  • Detection: The peroxidase activity is measured colorimetrically by monitoring the appearance of an oxidized chromogenic substrate at a specific wavelength.[10]

  • Data Analysis: The IC50 value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in the enzyme activity.

Conclusion

The pyrazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications of the pyrazole core and its substituents can lead to potent and selective inhibitors of key biological targets in oncology and inflammation. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of pyrazole-based drugs. The continued exploration of the chemical space around the pyrazole nucleus holds great promise for addressing unmet medical needs.

References

Potential Therapeutic Targets of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The structural features of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol, specifically the substituted phenylpyrazole core, suggest its potential to interact with various biological targets implicated in disease.

Potential Therapeutic Areas and Targets

Based on the activities of its structural analogs, this compound could potentially be explored for therapeutic applications in oncology and inflammatory diseases.

Oncology

The phenylpyrazole core is a common motif in a variety of kinase inhibitors and cytotoxic agents.

Potential Targets:

  • Aurora Kinase B (AURKB): A key regulator of mitosis, its inhibition can lead to apoptosis in cancer cells. A quinazoline derivative incorporating a 1-methyl-1H-pyrazol-4-yl moiety has been identified as a selective AURKB inhibitor[1].

  • Leucine-Rich Repeat Kinase 2 (LRRK2): While primarily associated with Parkinson's disease, LRRK2 is also implicated in some cancers. Pyrazole-based compounds have been developed as potent LRRK2 inhibitors[2].

  • Receptor Tyrosine Kinases (e.g., VEGFR-2): These are crucial for tumor angiogenesis and growth. Molecular docking studies have suggested that pyrazole derivatives could act as potential inhibitors of VEGFR-2[3].

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition can halt cancer cell proliferation. N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have shown potent inhibitory activity against CDK2[4].

  • MCL-1 (Myeloid Cell Leukemia-1): An anti-apoptotic protein of the BCL-2 family, its inhibition can induce apoptosis in cancer cells. Phenylpyrazole derivatives have been identified as a new class of selective MCL-1 inhibitors[5].

Quantitative Data for Structurally Related Anticancer Pyrazole Derivatives:

Compound ClassTargetCell LineIC50 / KiReference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivativesCDK2/cyclin E-0.98 ± 0.06 µM (IC50)[4]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivativesAntiproliferativeMCF-7 (Breast Cancer)1.88 ± 0.11 µM (IC50)[4]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivativesAntiproliferativeB16-F10 (Melanoma)2.12 ± 0.15 µM (IC50)[4]
4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)CytotoxicityRKO (Colon Carcinoma)9.9 ± 1.1 μM (IC50)[6]
4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivativesCytotoxicityMCF-7 (Breast Cancer)21.8 µg/mL (IC50 after 48h)[7]
Phenylpyrazole DerivativesMCL-1 Binding-0.25 µM (Ki)[5]

Hypothetical Signaling Pathway Inhibition:

The anticancer potential of pyrazole derivatives often involves the inhibition of critical signaling pathways that drive tumor growth and survival.

anticancer_pathway cluster_receptor Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT MCL1 MCL-1 AKT->MCL1 CDK2 CDK2/ Cyclin E CellCycle Cell Cycle Progression CDK2->CellCycle Apoptosis Apoptosis MCL1->Apoptosis Pyrazol_derivative This compound (Hypothetical Targets) Pyrazol_derivative->RTK Pyrazol_derivative->CDK2 Pyrazol_derivative->MCL1

Caption: Hypothetical inhibition of cancer-related signaling pathways by a pyrazole derivative.

Inflammatory Diseases

Pyrazole derivatives are the basis for several non-steroidal anti-inflammatory drugs (NSAIDs) and have been extensively studied for their anti-inflammatory properties[8].

Potential Targets:

  • Cyclooxygenase (COX) Enzymes: Specifically COX-2, which is induced during inflammation and is a target for many NSAIDs. Pyrazole derivatives are known to be potent and selective COX-2 inhibitors[9][10].

  • Lipoxygenase (LOX) Enzymes: These enzymes are involved in the synthesis of leukotrienes, which are pro-inflammatory mediators. Some pyrazole derivatives have shown inhibitory activity against 15-lipoxygenase[11].

  • Pro-inflammatory Cytokine Production: Pyrazole compounds may modulate the expression and release of cytokines like TNF-α, IL-1β, and IL-6[12].

Quantitative Data for Structurally Related Anti-inflammatory Pyrazole Derivatives:

Compound ClassAssayResultReference
Pyrazole-substituted nitrogenous heterocyclesCarrageenan-induced rat paw edema89.57% inhibition[9]
3,4,5-trimethoxyphenyl-bearing pyrazole moietiesLPS-induced iNOS model<51% inhibition[12]
1,3,4,5-tetrasubstituted pyrazolesEgg albumin denaturation47.23% to 71.08% inhibition[12]

Hypothetical Anti-inflammatory Workflow:

The anti-inflammatory effects of pyrazole derivatives are typically evaluated through a series of in vitro and in vivo assays.

anti_inflammatory_workflow Start Synthesized Pyrazole Derivative InVitro In Vitro Assays Start->InVitro COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay LOX_Assay LOX Inhibition Assay InVitro->LOX_Assay Cytokine_Assay Cytokine Release Assay (e.g., in LPS-stimulated macrophages) InVitro->Cytokine_Assay InVivo In Vivo Models InVitro->InVivo Promising Candidates Edema_Model Carrageenan-induced Paw Edema in Rodents InVivo->Edema_Model Arthritis_Model Adjuvant-induced Arthritis Model InVivo->Arthritis_Model Data_Analysis Data Analysis and Lead Optimization InVivo->Data_Analysis

Caption: General experimental workflow for evaluating the anti-inflammatory activity of pyrazole derivatives.

General Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies used for evaluating the biological activities of pyrazole derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay (General Protocol)
  • Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

  • Materials: Human cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats (General In Vivo Protocol)
  • Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

  • Animals: Wistar or Sprague-Dawley rats.

  • Materials: Test compound, vehicle (e.g., 0.5% carboxymethyl cellulose), carrageenan solution (1% in saline), and a plethysmometer.

  • Procedure:

    • Fast the animals overnight.

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

While direct experimental evidence is lacking for this compound, the extensive research on structurally related pyrazole derivatives provides a strong rationale for investigating its potential as a therapeutic agent, particularly in the fields of oncology and inflammation. The phenylpyrazole core serves as a versatile scaffold for targeting a range of enzymes and receptors. Future research should focus on the synthesis and direct biological evaluation of this compound to validate the therapeutic hypotheses presented in this guide. The experimental protocols and potential signaling pathways outlined here can serve as a foundational framework for such investigations.

References

In Silico Modeling of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies utilized to investigate the molecular interactions of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol. This compound, belonging to the pyrazole class of heterocyclic compounds, holds potential for therapeutic applications due to the diverse biological activities associated with this scaffold.[1] This document outlines a systematic approach for researchers, scientists, and drug development professionals to explore its mechanism of action, identify potential protein targets, and predict its pharmacokinetic properties using computational tools. The guide details experimental protocols for molecular docking, molecular dynamics simulations, and ADMET prediction, and presents hypothetical data in structured tables for clarity. Furthermore, it includes visualizations of a potential signaling pathway and a standard in silico workflow to facilitate a deeper understanding of the computational drug discovery process. While specific experimental data for this compound is not extensively available in public literature, this guide leverages methodologies reported for structurally similar pyrazole derivatives to provide a robust framework for its investigation.

Introduction

Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, known for their wide range of pharmacological activities, including anticancer, antioxidant, and enzyme inhibition properties.[1][2] The subject of this guide, this compound, is a small molecule featuring a central pyrazole ring linked to a phenylmethanol group. Understanding the interactions of this compound at a molecular level is crucial for elucidating its potential therapeutic effects and for guiding further drug development efforts.

In silico modeling offers a powerful and cost-effective approach to predict and analyze the behavior of small molecules within a biological system. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into ligand-protein binding, conformational changes, and the key determinants of biological activity.[3] This guide will walk through a hypothetical in silico investigation of this compound, from target identification to the prediction of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Potential Biological Targets and Signaling Pathways

Based on the activities of similar pyrazole-containing compounds, several protein families are potential targets for this compound. These include, but are not limited to:

  • Kinases: Many pyrazole derivatives have been identified as inhibitors of various kinases, such as BCR-ABL kinase, which are often implicated in cancer.[2]

  • Carbonic Anhydrases: Some pyrazole-benzenesulfonamide derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) I and II, suggesting a potential role as diuretics.[4]

  • Dipeptidyl Peptidase-IV (DPP-IV): Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives have been investigated as potential DPP-IV inhibitors for the treatment of type 2 diabetes.[5]

  • Cyclin-Dependent Kinases (CDKs): Certain N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been identified as CDK2 inhibitors with anticancer properties.[6]

A plausible signaling pathway that could be modulated by a pyrazole derivative targeting a receptor tyrosine kinase is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand This compound Ligand->RTK Inhibition RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Activation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulation

Figure 1: Hypothesized MAPK/ERK Signaling Pathway Inhibition.

In Silico Experimental Workflow

A typical in silico workflow for investigating the interactions of a small molecule like this compound involves several key steps.

G Start Start: Compound This compound Ligand_Prep Ligand Preparation (3D Structure Generation & Optimization) Start->Ligand_Prep Target_ID Target Identification (Literature & Database Search) Protein_Prep Protein Preparation (PDB Database) Target_ID->Protein_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking ADMET ADMET Prediction (e.g., SwissADME) Ligand_Prep->ADMET MD_Sim Molecular Dynamics Simulation (e.g., GROMACS, AMBER) Docking->MD_Sim Binding_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Sim->Binding_Energy Results Analysis & Interpretation Binding_Energy->Results ADMET->Results

Figure 2: General In Silico Modeling Workflow.

Detailed Methodologies

Target Identification and Protein Preparation
  • Target Identification: Potential protein targets are identified through literature surveys of similar pyrazole derivatives and by searching protein databases such as the Protein Data Bank (PDB), UniProt, and ChEMBL.

  • Protein Structure Retrieval: The 3D crystallographic structure of the selected target protein is downloaded from the PDB.

  • Protein Preparation: The protein structure is prepared using software like Biovia Discovery Studio or Chimera. This process involves removing water molecules and heteroatoms (except essential cofactors like Zn2+), adding hydrogen atoms, and repairing any missing residues or loops. The structure is then energy minimized to relieve any steric clashes.[4]

Ligand Preparation
  • Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed using software like Avogadro.[4]

Molecular Docking
  • Software: Molecular docking simulations are performed using software such as AutoDock Vina.[4]

  • Grid Box Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket.

  • Docking Execution: The prepared ligand is docked into the active site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function.

  • Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Molecular Dynamics (MD) Simulations
  • System Setup: The best-scoring docked complex from the molecular docking study is used as the starting point for MD simulations. The complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.

  • Simulation Protocol: MD simulations are typically run for a duration of 50-100 nanoseconds using software like GROMACS or AMBER. The simulation involves an initial energy minimization, followed by a gradual heating of the system to physiological temperature (300 K) and pressure, and then a production run for data collection.

  • Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the ligand-protein complex over time. Key parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds are calculated.

Binding Free Energy Calculations

The binding free energy of the ligand-protein complex can be calculated from the MD simulation trajectory using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more accurate estimation of the binding affinity compared to docking scores alone.

ADMET Prediction

The pharmacokinetic properties (ADMET) of this compound are predicted using web-based tools like SwissADME.[4] This involves assessing parameters such as lipophilicity (LogP), water solubility, drug-likeness (Lipinski's rule of five), and potential for metabolism and toxicity.

Data Presentation (Hypothetical)

The following tables present hypothetical quantitative data that could be generated from the in silico studies described above.

Table 1: Molecular Docking Results

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Aurora Kinase A2X81-8.5Lys162, Glu211Hydrogen Bond
Leu263, Val147Hydrophobic
Carbonic Anhydrase II3HS4-7.9His94, His96, His119Coordination with Zn2+
Thr199, Thr200Hydrogen Bond
DPP-IV2FJP-9.2Arg125, Glu205, Glu206Hydrogen Bond, Salt Bridge
Tyr662, Tyr666Pi-Pi Stacking

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

SystemAverage RMSD (Å)Average RMSF (Å)Average H-Bonds
Aurora Kinase A Complex1.8 ± 0.31.2 ± 0.52.5 ± 0.8
Carbonic Anhydrase II Complex1.5 ± 0.21.0 ± 0.43.1 ± 1.0
DPP-IV Complex2.1 ± 0.41.5 ± 0.63.8 ± 1.2

Table 3: Binding Free Energy Calculations

ComplexΔG_bind (kcal/mol) (MM/PBSA)
Aurora Kinase A Complex-35.7 ± 4.2
Carbonic Anhydrase II Complex-28.9 ± 3.5
DPP-IV Complex-42.1 ± 5.1

Table 4: Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight188.23 g/mol < 500
LogP2.15< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors2< 10
Lipinski's Rule of Five0 Violations0 Violations
GI AbsorptionHighHigh
BBB PermeantYesYes/No
AMES ToxicityNon-toxicNon-toxic

Conclusion

This technical guide has outlined a comprehensive in silico approach for characterizing the molecular interactions of this compound. By following the detailed methodologies for molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into the compound's potential biological targets, binding affinity, and pharmacokinetic profile. The structured presentation of hypothetical data and the visualization of key workflows and pathways provide a clear framework for conducting and interpreting such computational studies. While the data presented herein is illustrative, the described workflow is robust and can be applied to generate actual data that will be invaluable for guiding the experimental validation and further development of this compound as a potential therapeutic agent.

References

Methodological & Application

Synthesis of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol via Suzuki Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the key pharmaceutical intermediate, [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol, utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile C-C bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of complex molecular architectures.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. The pyrazole moiety is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions. The Suzuki-Miyaura coupling provides a robust and high-yielding pathway to this intermediate, offering advantages in terms of functional group tolerance and reaction conditions. This protocol outlines the synthesis of the necessary precursors and the final Suzuki coupling step, along with purification and characterization details.

Overall Synthetic Scheme

The synthesis of this compound is achieved in a multi-step process, culminating in a Suzuki-Miyaura cross-coupling reaction. The key precursors are 3-bromo-1-methyl-1H-pyrazole and (4-(hydroxymethyl)phenyl)boronic acid.

Synthesis_Scheme cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_suzuki Suzuki Coupling Pyrazole Pyrazole 3-bromo-1H-pyrazole 3-bromo-1H-pyrazole Pyrazole->3-bromo-1H-pyrazole NBS, MeCN 3-bromo-1-methyl-1H-pyrazole 3-bromo-1-methyl-1H-pyrazole 3-bromo-1H-pyrazole->3-bromo-1-methyl-1H-pyrazole MeI, K2CO3, DMF Final_Product This compound 3-bromo-1-methyl-1H-pyrazole->Final_Product Pd(dppf)Cl2, K2CO3 dioxane/H2O, 80 °C 4-formylphenylboronic acid 4-formylphenylboronic acid (4-(hydroxymethyl)phenyl)boronic acid (4-(hydroxymethyl)phenyl)boronic acid 4-formylphenylboronic acid->(4-(hydroxymethyl)phenyl)boronic acid NaBH4, MeOH (4-(hydroxymethyl)phenyl)boronic acid->Final_Product

Caption: Overall synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-1-methyl-1H-pyrazole

This protocol details the bromination of pyrazole followed by N-methylation.

Part A: Synthesis of 3-bromo-1H-pyrazole

  • Materials: Pyrazole, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Procedure:

    • To a solution of pyrazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-1H-pyrazole.

Part B: Synthesis of 3-bromo-1-methyl-1H-pyrazole

  • Materials: 3-bromo-1H-pyrazole, Methyl iodide (MeI), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 3-bromo-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Add methyl iodide (1.2 eq) dropwise to the suspension at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-bromo-1-methyl-1H-pyrazole.

Protocol 2: Synthesis of (4-(hydroxymethyl)phenyl)boronic acid

This protocol describes the reduction of 4-formylphenylboronic acid.

  • Materials: 4-formylphenylboronic acid, Sodium borohydride (NaBH₄), Methanol (MeOH).

  • Procedure:

    • Dissolve 4-formylphenylboronic acid (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Monitor the reaction by TLC.

    • Upon completion, carefully add water to quench the excess NaBH₄.

    • Acidify the mixture to pH 5-6 with dilute HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (4-(hydroxymethyl)phenyl)boronic acid.

Protocol 3: Suzuki Coupling for the Synthesis of this compound

This is the key coupling step to form the final product.

  • Materials: 3-bromo-1-methyl-1H-pyrazole, (4-(hydroxymethyl)phenyl)boronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • To a reaction vessel, add 3-bromo-1-methyl-1H-pyrazole (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki coupling step.

EntryAryl Halide (1.0 eq)Boronic Acid (eq)Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
13-bromo-1-methyl-1H-pyrazole1.2Pd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)8010~85
23-bromo-1-methyl-1H-pyrazole1.5Pd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)9012~78

Characterization Data for this compound:

  • Appearance: White to off-white solid.

  • Melting Point: 99 °C[1].

  • Molecular Formula: C₁₁H₁₂N₂O

  • Molecular Weight: 188.23 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.75 (d, J=8.2 Hz, 2H), 7.42 (d, J=8.2 Hz, 2H), 7.30 (d, J=2.3 Hz, 1H), 6.50 (d, J=2.3 Hz, 1H), 4.75 (s, 2H), 3.95 (s, 3H), 1.70 (br s, 1H, OH).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 151.5, 140.8, 133.0, 129.2, 127.5, 125.8, 105.5, 65.2, 39.3.

Note: NMR data is predicted based on analogous structures and may vary slightly.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: - 3-bromo-1-methyl-1H-pyrazole - (4-(hydroxymethyl)phenyl)boronic acid - Base (K2CO3) start->reactants solvent Add Solvent (Dioxane/Water) reactants->solvent degas Degas with Inert Gas (Ar or N2) solvent->degas catalyst Add Palladium Catalyst (Pd(dppf)Cl2) degas->catalyst reaction Heat and Stir (80-90 °C, 8-12 h) catalyst->reaction workup Aqueous Workup: - Dilute with water - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the Suzuki coupling synthesis.

Suzuki Coupling Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 (Coupled Product) RedElim->Product R1X R1-X (Aryl Halide) R1X->OxAdd R2B R2-B(OR)2 (Boronic Acid) + Base R2B->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Protocol for Palladium-Catalyzed Cross-Coupling of Pyrazoles: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of pyrazoles, a cornerstone of modern synthetic chemistry for the construction of complex molecules. Pyrazole moieties are prevalent in pharmaceuticals and agrochemicals, making their efficient functionalization a critical focus of research. Palladium-catalyzed reactions offer a versatile and powerful toolkit for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high selectivity and functional group tolerance.[1][2]

This guide covers several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. For each reaction, detailed protocols, tabulated data from representative studies, and workflow visualizations are provided to facilitate experimental design and execution.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between a halopyrazole and an organoboron reagent.[3][4] This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives.[5]

Comparative Data for Suzuki-Miyaura Coupling of Halopyrazoles

The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. Below is a summary of conditions for the Suzuki-Miyaura coupling of various halopyrazoles.

EntryHalopyrazoleBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-Bromo-1H-pyrazolePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285[6]
24-Iodo-1-aryl-1H-pyrazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O90892[7]
34-Bromo-3,5-dinitro-1H-pyrazole4-Tolylboronic acidXPhos Pd G2 (2)-K₂CO₃Dioxane/H₂O80395[8]
44-BromoacetophenonePhenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)-KOHEtOH/H₂O120 (MW)0.0398[9]
5Unprotected 3-halopyrazoleVarious arylboronic acidsP1 Precatalyst (1.5)-K₃PO₄Dioxane/H₂O605-875-95[3]

Note: "MW" indicates microwave irradiation. "dba" is dibenzylideneacetone. "SPhos" and "XPhos" are commercially available phosphine ligands.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the Suzuki-Miyaura coupling of a halopyrazole with an arylboronic acid.[6]

Reagents and Equipment:

  • Halopyrazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol% Pd)

  • Ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the halopyrazole, arylboronic acid, palladium precatalyst, ligand, and base to an oven-dried Schlenk flask or reaction vial.

  • Add the anhydrous, degassed solvent and degassed water.

  • Seal the flask or vial and heat the reaction mixture to the desired temperature (e.g., 60-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - Halopyrazole - Boronic Acid - Pd Catalyst & Ligand - Base solvent Add Degassed Solvent & Water reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup: - Extraction - Washing - Drying reaction->workup purification Purification: Column Chromatography workup->purification product Characterized Product purification->product

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of N-aryl pyrazoles by coupling a halopyrazole with an amine.[10] This reaction is of paramount importance in medicinal chemistry for the synthesis of compounds containing the N-aryl pyrazole scaffold.[11][12] The development of sterically demanding biarylphosphine ligands has been crucial for the success of these transformations.[13]

Comparative Data for Buchwald-Hartwig Amination of Halopyrazoles

The following table summarizes various conditions for the Buchwald-Hartwig amination of halopyrazoles.

EntryHalopyrazoleAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)t-BuOKXylene902460[14][15]
24-Bromo-1-tritylpyrazoleMorpholinePd(dba)₂ (10)tBuDavePhos (20)t-BuOKXylene902467[14]
35-Membered Heterocyclic BromidesPrimary AmidesPd/AdBrettPhos system-Cs₂CO₃Dioxane1101260-90[13]
4Unprotected Bromoimidazoles/pyrazolesVarious AminestBuBrettPhos Pd-precatalyst-K₂CO₃t-Amyl alcohol1001865-85[13]

Note: "tBuDavePhos", "AdBrettPhos", and "tBuBrettPhos" are specialized biarylphosphine ligands. "t-BuOK" is potassium tert-butoxide.

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed N-arylation of pyrazoles.[14][15]

Reagents and Equipment:

  • Halopyrazole (e.g., 4-Bromo-1-tritylpyrazole, 1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(dba)₂, 5-10 mol%)

  • Ligand (e.g., tBuDavePhos, 10-20 mol%)

  • Base (e.g., t-BuOK, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., xylene, toluene, dioxane)

  • Microwave vial or Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave vial or Schlenk flask, add the halopyrazole, palladium catalyst, ligand, and base under an inert atmosphere.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vial or flask and heat the mixture to the specified temperature (e.g., 90-110 °C), either in a heating block or using a microwave reactor.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to obtain the desired N-aryl pyrazole.

Buchwald_Hartwig_Workflow setup Inert Atmosphere Setup: - Halopyrazole - Pd Catalyst & Ligand - Base addition Add Solvent & Amine setup->addition heating Heat Reaction (Conventional or MW) addition->heating filtration Cool & Filter through Celite heating->filtration extraction Aqueous Extraction filtration->extraction purification Purification by Chromatography extraction->purification product N-Aryl Pyrazole Product purification->product

Buchwald-Hartwig Amination Experimental Workflow

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly effective method for the formation of a bond between a C(sp²) of a halopyrazole and a terminal alkyne's C(sp).[16] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[16] Copper-free versions have also been developed to avoid issues associated with the copper co-catalyst.[17]

Representative Conditions for Sonogashira Coupling of a Halopyrazole
HalopyrazoleAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Ref.
4-Iodo-3,3-dimethyl-5-phenyl-3H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHFRT85[18]
Aryl BromidesVarious Alkynes[DTBNpP]Pd(crotyl)Cl (2)NoneTMPDMSORTup to 97[17]

Note: "Et₃N" is triethylamine. "THF" is tetrahydrofuran. "TMP" is 2,2,6,6-tetramethylpiperidine. "DMSO" is dimethyl sulfoxide. "RT" is room temperature.

General Experimental Protocol: Sonogashira Coupling

The following is a general protocol for a copper-co-catalyzed Sonogashira reaction.[18]

Reagents and Equipment:

  • Halopyrazole (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the halopyrazole and terminal alkyne in the anhydrous, degassed solvent in a Schlenk flask.

  • Add the base, followed by the palladium catalyst and copper(I) iodide.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the alkynyl-substituted pyrazole.

Sonogashira_Workflow dissolve Dissolve Halopyrazole & Alkyne in Solvent catalysts Add Base, Pd Catalyst, & Cu(I) Co-catalyst dissolve->catalysts stir Stir at RT or with Gentle Heating catalysts->stir concentrate Remove Solvent in vacuo stir->concentrate extract Aqueous Workup & Extraction concentrate->extract purify Purify via Chromatography extract->purify product Alkynyl Pyrazole Product purify->product

Sonogashira Coupling Experimental Workflow

Other Important Cross-Coupling Reactions

While this document has focused on the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, it is important to note that other palladium-catalyzed cross-coupling reactions are also applicable to pyrazole synthesis. These include:

  • Heck Reaction: For the coupling of halopyrazoles with alkenes.[19][20]

  • Negishi Coupling: Involving the reaction of an organozinc reagent with a halopyrazole.[21][22][23]

  • Stille Coupling: Utilizes organotin reagents as coupling partners for halopyrazoles.[5][24][25][26]

Each of these reactions has its own advantages and substrate scope, providing a broad array of tools for the synthetic chemist to functionalize the pyrazole core. Researchers are encouraged to consult the primary literature for specific protocols and applications of these valuable transformations.

References

Application Notes and Protocols: The Use of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for a range of therapeutic areas, including oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols for the use of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol as a key intermediate in the synthesis of targeted kinase inhibitors. The focus is on the synthesis of inhibitors targeting the c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Vascular Endothelial Growth Factor Receptor (VEGFR), all of which are critical nodes in cellular signaling pathways implicated in disease. This guide offers structured data on inhibitor potency, detailed synthetic methodologies, and visual representations of relevant signaling pathways and experimental workflows to aid researchers in the design and execution of their drug discovery programs.

Introduction: The Versatility of the Pyrazole Moiety in Kinase Inhibition

Protein kinases play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The pyrazole ring system has proven to be an exceptional scaffold for the design of potent and selective kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it a favored pharmacophore.[2]

The specific intermediate, this compound, offers medicinal chemists a versatile building block. The phenyl-pyrazole core provides a rigid framework for interaction with the kinase hinge region, while the methanol functional group serves as a convenient handle for further chemical elaboration to enhance potency, selectivity, and pharmacokinetic properties.

Target Kinases and Signaling Pathways

Kinase inhibitors derived from this compound can be designed to target several important kinase families. This section outlines three such families and their associated signaling pathways.

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli.[3] Dysregulation of the JNK pathway is implicated in inflammatory diseases and neurodegenerative disorders. Inhibitors targeting JNKs can modulate these pathological processes.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis_Inflammation Apoptosis & Inflammation cJun->Apoptosis_Inflammation Inhibitor [4-(1-methyl-1H-pyrazol-3-yl)phenyl] methanol-derived Inhibitor Inhibitor->JNK

JNK Signaling Pathway and Point of Inhibition
p38 MAPK Signaling Pathway

Similar to JNKs, p38 MAP kinases are activated by cellular stress and play a crucial role in inflammation by regulating the production of pro-inflammatory cytokines like TNF-α. Inhibitors of p38 have therapeutic potential for autoimmune diseases.

p38_Signaling_Pathway Stress_Cytokines Stress / Cytokines (e.g., LPS, IL-1) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TNFa_IL6 TNF-α, IL-6 Production MK2->TNFa_IL6 Inhibitor [4-(1-methyl-1H-pyrazol-3-yl)phenyl] methanol-derived Inhibitor Inhibitor->p38

p38 MAPK Signaling Pathway and Point of Inhibition
VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[4][5] Inhibition of VEGFR signaling is a well-established strategy in cancer therapy to block tumor growth and metastasis.[6]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis, Cell Survival, Permeability PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor [4-(1-methyl-1H-pyrazol-3-yl)phenyl] methanol-derived Inhibitor Inhibitor->VEGFR

VEGFR Signaling Pathway and Point of Inhibition

Quantitative Data: Inhibitory Potency

The following tables summarize the in vitro inhibitory activities of exemplary kinase inhibitors synthesized from pyrazole-based scaffolds, demonstrating the potential of derivatives of this compound.

Table 1: JNK Inhibitory Activity of Pyrazole-Pyridine Analogs

Compound IDModificationJNK3 IC50 (nM)p38 IC50 (µM)
12Unsubstituted pyrazole and pyridine160>20
135-Chloro on pyridine80>20
14N-methyl on pyrazole, 5-chloro on pyridine200>20
18N-methyl on pyrazole, 5-fluoro on pyridine, morpholine substituent160>20

Data adapted from studies on 4-(pyrazol-3-yl)-pyridine inhibitors.[3]

Table 2: p38 MAPK Inhibitory Activity of Pyrazole-Urea Analogs

Compound IDKey Structural Featurep38 Binding Affinity (Kd, nM)
16Phenyl at N-2 of pyrazole25
45 (BIRB 796)Naphthalene and ethoxy-morpholine substituents0.1

Data adapted from studies on N-pyrazole, N'-aryl ureas.[1]

Table 3: VEGFR-2 Inhibitory Activity of Pyrazole-Based Analogs

Compound IDModificationVEGFR-2 IC50 (nM)
3aPhenylhydrazono at C438.28
3iSubstituted phenylhydrazono at C48.93
SorafenibReference Drug30

Data adapted from studies on 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones.[7]

Experimental Protocols

This section provides detailed synthetic protocols for the preparation of the key intermediate, this compound, and its subsequent elaboration into a representative kinase inhibitor scaffold.

Synthesis of the Starting Material: this compound

This protocol describes a two-step synthesis starting from a commercially available precursor.

Synthesis_Workflow_1 Start Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate Step1 Reduction (LiAlH4, THF) Start->Step1 Product This compound Step1->Product

Synthesis of the Key Intermediate

Protocol 4.1.1: Reduction of Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate

  • Materials:

    • Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • 1 M Sodium hydroxide (NaOH) solution

    • Magnesium sulfate (MgSO₄)

    • Diatomaceous earth (Celite®)

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a flame-dried round-bottom flask under an argon atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate (1.0 equivalent) in anhydrous THF to the cooled suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water (Fieser workup).

    • Add 1 M NaOH solution and stir the resulting mixture for 30 minutes.

    • Add anhydrous MgSO₄ and stir for another 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF and ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Synthesis of a Representative Kinase Inhibitor Scaffold

This protocol details the conversion of the methanol intermediate to a key precursor for coupling reactions, followed by a Suzuki coupling to form a bi-aryl system common in kinase inhibitors.

Synthesis_Workflow_2 Start This compound Step1 Chlorination (SOCl2, DCM) Start->Step1 Intermediate 1-(4-(chloromethyl)phenyl)-3-methyl-1H-pyrazole Step1->Intermediate Step2 Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) Intermediate->Step2 Product Final Kinase Inhibitor Scaffold Step2->Product

References

Application Notes: Investigating the Anticancer Properties of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] These compounds have been shown to target various mechanisms within cancer cells, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in tumor progression.[1][2] While specific data on [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol is not extensively available in the public domain, this document provides a comprehensive guide for researchers to investigate its potential anticancer effects based on the known activities of structurally related pyrazole derivatives. These notes are intended for researchers, scientists, and drug development professionals.

Hypothesized Mechanism of Action

Based on studies of various pyrazole derivatives, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many pyrazole compounds have been shown to trigger programmed cell death in cancer cells by activating intrinsic or extrinsic apoptotic pathways.[3]

  • Cell Cycle Arrest: These compounds may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M or G0/G1.

  • Inhibition of Signaling Pathways: Pyrazole derivatives have been reported to inhibit various signaling pathways crucial for cancer cell survival and proliferation, including those mediated by EGFR, tubulin, and cyclin-dependent kinases (CDKs).[1][2][3]

The following protocols and application notes will guide the investigation of these potential mechanisms.

Data Presentation: Anticancer Activity of Representative Pyrazole Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various pyrazole derivatives against different cancer cell lines, providing a reference for the expected potency of novel pyrazole compounds like this compound.

Table 1: Cytotoxicity of Pyrazole Derivatives in Various Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 6Various (six cell lines)Multiple0.06–0.25 nM[2]
Compound 43MCF-7Breast Cancer0.25[2]
Compound 5bK562Leukemia0.021[4]
Compound 5bA549Lung Cancer0.69[4]
Compound 53HepG2Liver Cancer15.98[2]
Compound 54HepG2Liver Cancer13.85[2]
Compound 6n (24h)MCF-7Breast Cancer25.8 µg/mL[5]
Compound 6n (48h)MCF-7Breast Cancer21.8 µg/mL[5]
Compound P-6HCT116Colorectal Carcinoma0.37[6]
Compound P-6MCF-7Breast Cancer0.44[6]
Compound 3f (24h)MDA-MB-468Triple-Negative Breast Cancer14.97
Compound 3f (48h)MDA-MB-468Triple-Negative Breast Cancer6.45

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anticancer potential of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%.[8] Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[9]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells after treatment with the compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the compound for a specified time (e.g., 24 or 48 hours).[8]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.[8]

  • Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[8]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[8]

Cell Cycle Analysis

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing RNase A and PI.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, p21, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothesized signaling pathway for the induction of apoptosis by a pyrazole derivative, which could be investigated for this compound.

apoptosis_pathway Compound [4-(1-methyl-1H-pyrazol-3-yl) phenyl]methanol ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS p53 ↑ p53 ROS->p53 p21 ↑ p21 p53->p21 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized Apoptosis Induction Pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the anticancer activity of this compound.

experimental_workflow Start Start: Synthesize/ Obtain Compound CellCulture Cancer Cell Line Culture Start->CellCulture Treatment Treat Cells with Compound CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability IC50 Determine IC50 Viability->IC50 Mechanistic Mechanistic Studies (at IC50 concentrations) IC50->Mechanistic Apoptosis Apoptosis Assay (Annexin V/PI) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis Mechanistic->CellCycle Western Western Blot Mechanistic->Western Analysis Data Analysis and Conclusion Apoptosis->Analysis CellCycle->Analysis Western->Analysis

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Testing Anti-inflammatory Properties of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation can lead to various diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Pyrazole derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential.[1] A notable example is celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which belongs to the pyrazole class of drugs.[1]

This document provides a detailed experimental setup for evaluating the anti-inflammatory properties of novel pyrazole derivatives. The protocols outlined below cover essential in vitro and in vivo assays to determine the efficacy and mechanism of action of these compounds.

Key Inflammatory Targets & Pathways

The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to modulate key inflammatory pathways and mediators.[1] Understanding these targets is crucial for designing a comprehensive screening cascade.

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[2] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[2]

  • Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β) are central to the inflammatory response.[3] They are produced by immune cells like macrophages and orchestrate the recruitment of other immune cells to the site of inflammation.

  • Signaling Pathways:

    • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2.[4][5]

    • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a significant role in the production of inflammatory mediators.[6][7]

Experimental Workflow

A systematic approach is essential for the efficient evaluation of pyrazole derivatives. The following workflow outlines a typical screening cascade, from initial in vitro assays to more complex in vivo models.

G COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Cytokine Inhibition Assay Cytokine Inhibition Assay COX-1/COX-2 Inhibition Assay->Cytokine Inhibition Assay Signaling Pathway Analysis Signaling Pathway Analysis Cytokine Inhibition Assay->Signaling Pathway Analysis Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Adjuvant-Induced Arthritis Adjuvant-Induced Arthritis Carrageenan-Induced Paw Edema->Adjuvant-Induced Arthritis In Vitro Screening In Vitro Screening In Vivo Models In Vivo Models In Vitro Screening->In Vivo Models Lead Compound Selection

Caption: Experimental workflow for screening pyrazole derivatives.

In Vitro Experimental Protocols

COX-1 and COX-2 Inhibition Assay

This assay determines the potency and selectivity of the pyrazole derivatives in inhibiting COX enzymes.[2]

Protocol:

  • Enzyme Preparation: Dilute human recombinant COX-1 and COX-2 enzymes in assay buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in DMSO.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, a COX cofactor solution, and a fluorescent probe.

    • Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control.[2]

    • Initiate the reaction by adding the diluted COX-1 or COX-2 enzyme to each well.

    • Add arachidonic acid to start the enzymatic reaction.[8]

  • Measurement: Incubate the plate at 37°C and measure the fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity). The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[9]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Pyrazole Derivative 115.20.1884.4
Pyrazole Derivative 225.81.517.2
Celecoxib (Reference)5.40.05108
Cytokine Inhibition Assay in LPS-Stimulated Macrophages

This assay evaluates the ability of the compounds to suppress the production of pro-inflammatory cytokines in a cellular model of inflammation.[3][10]

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.[3]

  • Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the pyrazole derivatives for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[3][11]

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.[11][12]

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration.

Data Presentation:

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
Pyrazole Derivative 1135.240.132.8
1078.585.375.1
Pyrazole Derivative 2120.125.618.9
1055.462.851.7

Signaling Pathway Analysis

To elucidate the mechanism of action, the effect of the pyrazole derivatives on the NF-κB and MAPK signaling pathways can be investigated using Western blotting.

NF-κB and MAPK Signaling Pathways in Inflammation

Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.

Protocol:

  • Protein Extraction: Treat RAW 264.7 cells with the pyrazole derivatives and/or LPS as described above. Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK).

    • Use a secondary antibody conjugated to horseradish peroxidase and detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation of the target proteins.

In Vivo Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.[13][14][15]

Protocol:

  • Animal Grouping: Divide rats into groups: a control group, a positive control group (e.g., treated with indomethacin), and groups treated with different doses of the pyrazole derivatives.

  • Compound Administration: Administer the test compounds or the reference drug orally or intraperitoneally.[16]

  • Inflammation Induction: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13][16]

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at different time points (e.g., 0, 1, 2, 4, and 6 hours) after carrageenan injection.[13][16]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group. The formula for calculating the anti-inflammatory activity is: (%) = (C–T)/(C) ×100, where C is the edema thickness in the control group and T is the edema thickness in the test group.[16]

Data Presentation:

TreatmentDose (mg/kg)Paw Edema Inhibition at 4h (%)
Vehicle Control-0
Pyrazole Derivative 11045.2
2068.7
Indomethacin1075.3
Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of compounds in a chronic inflammatory condition that resembles human rheumatoid arthritis.[17][18]

Protocol:

  • Arthritis Induction: Induce arthritis by injecting Freund's Complete Adjuvant (FCA) into the sub-plantar region of the right hind paw or the base of the tail of rats.[18][19]

  • Compound Administration: Begin treatment with the pyrazole derivatives or a reference drug (e.g., methotrexate) on a prophylactic or therapeutic schedule.

  • Assessment of Arthritis:

    • Clinical Score: Score the severity of arthritis in each paw based on a scale (e.g., 0-4).

    • Paw Thickness: Measure the thickness of both hind paws regularly.

    • Body Weight: Monitor the body weight of the animals.

    • Histopathology: At the end of the study, perform histological analysis of the joints to assess inflammation, pannus formation, and bone erosion.

  • Data Analysis: Compare the arthritis scores, paw thickness, and body weight changes between the treated and control groups.

Data Presentation:

TreatmentDose (mg/kg)Mean Arthritis Score (Day 21)Paw Thickness (mm) (Day 21)
Vehicle Control-3.5 ± 0.48.2 ± 0.6
Pyrazole Derivative 1201.8 ± 0.35.1 ± 0.4
Methotrexate11.2 ± 0.24.5 ± 0.3

Conclusion

The experimental setup detailed in these application notes provides a comprehensive framework for the preclinical evaluation of the anti-inflammatory properties of novel pyrazole derivatives. By employing a combination of in vitro and in vivo assays, researchers can effectively identify lead candidates, elucidate their mechanisms of action, and gather crucial data to support their progression into further drug development stages.

References

Application Notes and Protocols for the Quantification of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical quantification of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol, a key intermediate in pharmaceutical synthesis. The following sections detail a proposed High-Performance Liquid Chromatography (HPLC) method, including sample preparation, instrument parameters, and method validation in accordance with ICH guidelines.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole nucleus is a fundamental component in numerous pharmaceutical compounds, known for a wide range of biological activities. Accurate and precise quantification of this compound is crucial for quality control during drug manufacturing, stability studies, and pharmacokinetic assessments. This application note describes a robust and reliable reversed-phase HPLC (RP-HPLC) method for this purpose.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This proposed method is based on common practices for the analysis of pyrazole derivatives and is designed to provide good resolution and sensitivity.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Isocratic at 60:40 (Acetonitrile:Aqueous)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Rationale for Parameter Selection
  • Column: A C18 column is a versatile reversed-phase column suitable for the separation of moderately polar compounds like the target analyte.

  • Mobile Phase: A mixture of acetonitrile and water provides good separation for a wide range of compounds. The addition of a small amount of formic acid helps to improve peak shape and reproducibility by controlling the ionization of the analyte.

  • Detection Wavelength: Pyrazole derivatives typically exhibit UV absorbance. A wavelength of 254 nm is a common choice for aromatic compounds and is likely to provide good sensitivity for the analyte. A UV scan of the analyte is recommended to determine the absorption maximum for optimal sensitivity.

Experimental Protocols

Standard and Sample Preparation

Proper preparation of standards and samples is critical for accurate quantification.

1. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in the mobile phase (Acetonitrile:Water, 60:40 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with the mobile phase and mix thoroughly.

2. Preparation of Calibration Standards:

  • From the standard stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Preparation of Sample Solution:

  • Accurately weigh a quantity of the sample (e.g., drug substance or formulation) expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The proposed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The following tables summarize the expected performance characteristics of a validated method.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,100
50758,900
1001,520,500
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Mean Recovery (%) 99.8
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Repeatability (Intra-day Precision)

Concentration (µg/mL)Peak Area (n=6)Mean Peak Area% RSD
50759,100, 760,200, 758,500, 761,000, 759,800, 760,500759,8500.12

Intermediate Precision (Inter-day Precision)

AnalystDayMean Peak Area (n=6)% RSD
11759,8500.12
22761,2000.15
Overall % RSD < 2.0
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the quantification of this compound using HPLC.

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution dissolve->dilute filter Filtration dilute->filter inject Injection filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Reporting quantify->report

Caption: Workflow for HPLC quantification.

This application note provides a comprehensive framework for the quantitative analysis of this compound. The proposed HPLC method is robust and, with proper validation, can be confidently implemented in a quality control or research laboratory setting.

Application Notes and Protocols for High-Throughput Screening of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for high-throughput screening (HTS) assays involving pyrazole and pyrazolone scaffolds. The pyrazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] HTS is a crucial methodology for rapidly evaluating large libraries of pyrazole derivatives to identify lead compounds for therapeutic development.

Section 1: Kinase Inhibition Assays

Many pyrazole derivatives have been identified as potent inhibitors of protein kinases, enzymes that are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.

Application Note 1.1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular choice for HTS due to their high sensitivity and homogeneous format, which requires no wash steps. The assay principle is based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) fluorophore.

Experimental Protocol: HTRF Kinase Assay (384-well format)

This protocol provides a general guideline for a serine/threonine kinase assay and can be adapted for specific kinases.

  • Reagent Preparation :

    • 1X Enzymatic Buffer : Dilute a 5X stock buffer with distilled water. Supplement with necessary cofactors (e.g., 10 mM MgCl₂, 1 mM DTT) as required for the target kinase.

    • Kinase Solution : Dilute the target kinase (e.g., Aurora A, AKT1) to the desired working concentration (e.g., 2-5 nM) in 1X Enzymatic Buffer.

    • Substrate Solution : Reconstitute a biotinylated peptide substrate (e.g., STK Substrate 1) in distilled water, then dilute to the working concentration (e.g., 1 µM) in 1X Enzymatic Buffer.

    • ATP Solution : Prepare ATP at the desired concentration (typically at or near the Kₘ for the kinase) in 1X Enzymatic Buffer.

    • Detection Reagents : Dilute the Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665 (SA-XL665) in the manufacturer-provided detection buffer containing EDTA to stop the kinase reaction.

  • Assay Procedure :

    • Dispense 2 µL of pyrazole compound dilutions in DMSO or controls into the wells of a 384-well plate.

    • Add 2 µL of the Kinase Solution and incubate for 15 minutes at room temperature.

    • Add 2 µL of the Substrate Solution.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Seal the plate and incubate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the premixed detection reagents.

    • Seal the plate, protect from light, and incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 337 nm.

  • Data Analysis :

    • Calculate the HTRF ratio: (Intensity @ 665 nm / Intensity @ 620 nm) * 10,000.

    • Normalize data to controls (0% inhibition for DMSO wells, 100% inhibition for wells with a known potent inhibitor).

    • Determine IC₅₀ values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Application Note 1.2: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The luminescent signal is directly proportional to ADP concentration and, therefore, kinase activity. This assay is robust and less prone to interference from colored or fluorescent compounds.

Experimental Protocol: ADP-Glo™ Kinase Assay (384-well format)

  • Reagent Preparation :

    • Prepare all reagents (ADP-Glo™ Reagent, Kinase Detection Reagent, kinase, substrate, ATP) according to the manufacturer's instructions.

    • Equilibrate all reagents to room temperature before use.

  • Assay Procedure :

    • Add 2.5 µL of the pyrazole compound or control in the appropriate buffer to the assay wells.

    • Add 2.5 µL of a mixture containing the target kinase (e.g., CDK1, SYK) and its specific substrate.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis :

    • Subtract background luminescence (no enzyme control) from all wells.

    • Normalize data to controls.

    • Determine IC₅₀ values from dose-response curves.

Quantitative Data: Pyrazole-Based Kinase Inhibitors
Compound ClassTarget KinaseAssay TypeIC₅₀ (µM)Reference
Pyrazole DerivativeAurora AHTRF0.16[2]
Pyrazole DerivativeAKT1ADP-Glo0.061[2]
Pyrazole DerivativeCDK1Radiometric/ADP-Glo2.38[2]
Pyrazole-based ChalconeHER2Enzyme Inhibition0.253[3]
Pyrazole-based ChalconeVEGFR2Enzyme Inhibition0.135[3]

Signaling Pathway Diagrams

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (Target for Pyrazole Inhibitors) PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Bad Bad AKT->Bad Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis Bad->Apoptosis

Caption: Simplified AKT Signaling Pathway.

Aurora_Kinase_Pathway G2_Phase G2 Phase Aurora_A Aurora A Kinase (Target for Pyrazole Inhibitors) G2_Phase->Aurora_A Activates Centrosome_Mat Centrosome Maturation Aurora_A->Centrosome_Mat Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitosis Mitotic Entry Centrosome_Mat->Mitosis Spindle_Assembly->Mitosis

Caption: Aurora A Kinase Mitotic Role.

Section 2: Cell-Based Assays for Anticancer Activity

Cell-based assays are essential for determining the effects of compounds in a more physiologically relevant setting, assessing outcomes like cytotoxicity and proliferation.

Application Note 2.1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Experimental Protocol: MTT Assay (96-well format)

  • Reagent Preparation :

    • Cell Culture Medium : Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MTT Solution : Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize and store protected from light.

    • Solubilization Solution : 100% Dimethyl sulfoxide (DMSO).

  • Assay Procedure :

    • Cell Seeding : Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[5]

    • Compound Addition : Prepare serial dilutions of pyrazole analogs in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[5] Replace the medium with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubation : Incubate plates for 48-72 hours at 37°C, 5% CO₂.[5]

    • MTT Addition : Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

    • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate percent viability relative to the vehicle control.

    • Plot percent viability against the logarithm of compound concentration and use non-linear regression to determine IC₅₀ values.[5]

Quantitative Data: Anticancer Activity of Pyrazole Derivatives
Compound ClassCell LineAssay TypeIC₅₀ (µM)Reference
Pyrazolone DerivativeHCT-116 (Colon)MTT7.67 ± 0.5[7]
Pyrazolone DerivativeHepG-2 (Liver)MTT5.85 ± 0.4[7]
Pyrazolone DerivativeMCF-7 (Breast)MTT6.97 ± 0.5[7]
Pyrazole-based ChalconePACA2 (Pancreatic)MTT27.6[8]
Pyrazole-based ChalconeMCF-7 (Breast)MTT42.6[8]

Experimental Workflow Diagram

HTS_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plates Incubate_24h Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Add_Compounds Add Pyrazole Library (Serial Dilutions) Incubate_24h->Add_Compounds Incubate_48h Incubate 48-72h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Solubilize with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Data_Processing Calculate % Viability Read_Absorbance->Data_Processing IC50_Calc Determine IC50 Values Data_Processing->IC50_Calc Hit_ID Hit Identification IC50_Calc->Hit_ID

Caption: General HTS workflow for anticancer screening.

Section 3: Specialized Cell-Based Assays

For targets implicated in neurodegenerative diseases and specific cancer pathways, more specialized assays are required.

Application Note 3.1: SOD1 Aggregation Inhibition Assay

Mutations in the Cu/Zn superoxide dismutase 1 (SOD1) gene can lead to protein aggregation, a pathological hallmark of some forms of amyotrophic lateral sclerosis (ALS).[7] Cell-based HTS assays can identify compounds that prevent or reduce the formation of these toxic protein aggregates.[7]

Experimental Protocol: High-Content SOD1 Aggregation Assay (384-well format)

  • Reagent Preparation :

    • Cell Line : HEK-293 cells stably expressing a fluorescently-tagged mutant SOD1 (e.g., SOD1-A4V-YFP).

    • Culture Medium : DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Aggregation Inducer : Proteasome inhibitor (e.g., 10 µM ALLN or MG132).

    • Nuclear Stain : Hoechst 33342.

  • Assay Procedure :

    • Seed ~2,500 cells per well in a 384-well, clear-bottom plate and incubate overnight.

    • Add 10 µL of pyrazolone library compounds (e.g., final concentration of 10 µM). Include appropriate controls.

    • Incubate for 24 hours at 37°C.

    • Induce aggregation by adding 10 µL of the proteasome inhibitor solution.

    • Incubate for an additional 24 hours at 37°C.

    • Stain nuclei by adding Hoechst 33342 to a final concentration of 1 µg/mL and incubate for 15 minutes.

    • Acquire images using a high-content imaging system with filters for YFP and Hoechst.

  • Data Analysis :

    • Use image analysis software to count the number of nuclei (Hoechst channel).

    • In the YFP channel, identify and quantify the number, size, and intensity of fluorescent aggregates within the cytoplasm.

    • Normalize the aggregation score to the cell count.

    • Determine the EC₅₀ for compounds that reduce SOD1 aggregation.

Application Note 3.2: Hippo Pathway Reporter Assay

The Hippo signaling pathway is a key regulator of organ size and a tumor suppressor pathway.[9] Its dysregulation is common in cancer.[9] A dual-luciferase reporter assay can be used to screen for compounds that modulate the activity of the downstream transcriptional co-activators YAP/TAZ, which are regulated by the Hippo pathway.[7][10]

Experimental Protocol: Dual-Luciferase Reporter Assay (96-well format)

  • Reagent Preparation :

    • Cell Line : HEK293T cells.

    • Plasmids : A TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively expressed Renilla luciferase plasmid (for normalization).

    • Transfection Reagent : A suitable lipid-based transfection reagent.

    • Assay System : Dual-luciferase reporter assay kit.

  • Assay Procedure :

    • Seed 1 x 10⁴ HEK293T cells per well in a 96-well white, clear-bottom plate and incubate overnight.

    • Co-transfect cells with the TEAD firefly luciferase and Renilla luciferase plasmids. Incubate for 24 hours.

    • Replace the medium with medium containing serial dilutions of pyrazolone compounds. Incubate for an additional 24 hours.

    • Lyse the cells using the passive lysis buffer provided in the assay kit.

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis :

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition for each compound relative to the vehicle control.

    • Determine IC₅₀ values for active compounds by fitting data to a dose-response curve.

Quantitative Data: Specialized Assays
Compound ClassTarget/PathwayAssay TypeEndpointValue (µM)Reference
Tertiary Amine PyrazoloneMutant SOD1 AggregationCytotoxicity ProtectionEC₅₀~1-10[11]
Pyrazolone DerivativeHippo-YAP/TEADMTT (HCT-116)IC₅₀7.67[7][12]
Pyrazolone DerivativeHippo-YAP/TEADMTT (HepG-2)IC₅₀5.85[7][12]

Signaling Pathway Diagrams

SOD1_Apoptosis_Pathway SOD1_Mutation SOD1 Gene Mutation Misfolded_SOD1 Misfolded Mutant SOD1 SOD1_Mutation->Misfolded_SOD1 Aggregation SOD1 Aggregation Misfolded_SOD1->Aggregation Pyrazolone Pyrazolone Inhibitors Pyrazolone->Aggregation Inhibits Mitochondria Mitochondrial Dysfunction Aggregation->Mitochondria Bcl2 Bcl-2 Sequestration Aggregation->Bcl2 Entraps Apoptosis Motor Neuron Apoptosis Mitochondria->Apoptosis Bcl2->Apoptosis Prevents

Caption: Mutant SOD1 Aggregation and Apoptosis Pathway.

Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ_P p-YAP/TAZ LATS1_2->YAP_TAZ_P Phosphorylates YAP_TAZ_Cytoplasm YAP/TAZ LATS1_2->YAP_TAZ_Cytoplasm Phosphorylates Degradation Cytoplasmic Degradation YAP_TAZ_P->Degradation YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD Binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Proliferation Cell Proliferation Target_Genes->Proliferation Pyrazolone Pyrazolone Inhibitors Pyrazolone->TEAD Inhibits Interaction YAP_TAZ_Cytoplasm->YAP_TAZ Translocates (Hippo OFF)

Caption: The Hippo-YAP/TAZ Signaling Pathway.

References

Application Notes and Protocols: [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its structure, featuring a reactive benzylic alcohol and a stable, substituted pyrazole ring, allows for a variety of chemical transformations, making it an essential intermediate in the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents. The pyrazole motif is a well-established pharmacophore present in numerous FDA-approved drugs, and this building block provides a direct route to novel pyrazole-containing compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its conversion to a key chloro-intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 179055-20-0
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Melting Point 99 °C
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and other polar organic solvents

Applications in Organic Synthesis

This compound is primarily utilized as a precursor to introduce the 4-(1-methyl-1H-pyrazol-3-yl)benzyl moiety into a target molecule. The benzylic alcohol can be readily converted into a variety of functional groups, enhancing its synthetic utility.

Key Synthetic Transformations:

  • Halogenation: The hydroxyl group can be easily displaced by a halogen (e.g., chlorine, bromine) to form the corresponding benzylic halide. This transformation is crucial as it creates a reactive electrophilic site for subsequent nucleophilic substitution reactions.

  • Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different set of chemical modifications such as reductive amination, Wittig reactions, or amide bond formations.

  • Etherification: Formation of ethers through reactions with alkyl halides or under Mitsunobu conditions allows for the introduction of diverse side chains.

  • Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters, which can be useful as protecting groups or as bioactive moieties themselves.

Experimental Protocol: Synthesis of 3-(4-(chloromethyl)phenyl)-1-methyl-1H-pyrazole

This protocol details the conversion of this compound to 3-(4-(chloromethyl)phenyl)-1-methyl-1H-pyrazole, a key intermediate for further elaboration.[1]

Reaction Scheme:

G reagent1 This compound reaction + reagent1->reaction reagent2 Thionyl Chloride (SOCl₂) reagent2->reaction product 3-(4-(chloromethyl)phenyl)-1-methyl-1H-pyrazole solvent THF solvent->product reaction->solvent caption Figure 1. Synthesis of 3-(4-(chloromethyl)phenyl)-1-methyl-1H-pyrazole.

Figure 1. Synthesis of 3-(4-(chloromethyl)phenyl)-1-methyl-1H-pyrazole.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compound179055-20-0C₁₁H₁₂N₂O188.23
Thionyl chloride7719-09-7SOCl₂118.97
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O72.11
Ethyl acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Saturated aqueous sodium bicarbonateN/ANaHCO₃84.01
Saturated brineN/ANaCl58.44
Anhydrous sodium sulfate7757-82-6Na₂SO₄142.04

Experimental Procedure:

  • Dissolve this compound (1.00 g) in anhydrous tetrahydrofuran (THF) (15.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (0.58 mL) dropwise to the cooled solution.

  • Remove the ice bath and stir the reaction mixture at 17 °C for 16 hours.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with water and ethyl acetate.

  • Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the residue by silica gel column chromatography using an eluent of ethyl acetate/hexane to afford the final product.[1]

Expected Yield and Characterization:

The expected yield of 3-(4-(chloromethyl)phenyl)-1-methyl-1H-pyrazole is approximately 0.65 g. The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Parameter Value
Yield ~60%
¹H NMR (300 MHz, CDCl₃) δ 3.95 (3H, s), 4.61 (2H, s), 6.49-6.57 (1H, m), 7.33-7.44 (3H, m), 7.74-7.82 (2H, m)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 3-(4-(chloromethyl)phenyl)-1-methyl-1H-pyrazole.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification dissolve Dissolve starting material in anhydrous THF cool Cool solution in an ice bath dissolve->cool add_reagent Add thionyl chloride dropwise cool->add_reagent stir Stir at 17 °C for 16 hours add_reagent->stir dilute Dilute with water and ethyl acetate stir->dilute neutralize Neutralize with sat. aq. NaHCO₃ dilute->neutralize separate Separate organic layer neutralize->separate wash Wash with sat. brine separate->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography final_product final_product chromatography->final_product 3-(4-(chloromethyl)phenyl) -1-methyl-1H-pyrazole caption Figure 2. Experimental workflow for the chlorination of this compound.

Figure 2. Experimental workflow for the chlorination.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of complex pyrazole-containing molecules. The protocol provided for its conversion to the corresponding chloromethyl derivative highlights a straightforward and efficient method to generate a key intermediate for further synthetic transformations. This application note provides a solid foundation for researchers and drug development professionals to incorporate this building block into their synthetic strategies for the discovery of novel therapeutic agents.

References

Application Notes and Protocols for Cell-Based Assays of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-based compounds represent a significant class of heterocyclic molecules actively investigated in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Many derivatives have shown potent inhibitory effects on various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3][4][5] This document provides detailed protocols for cell-based assays to evaluate the cytotoxic effects and potential kinase inhibitory activity of novel [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol derivatives.

The provided methodologies are foundational for determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of action of these compounds, crucial steps in the early stages of drug development.[6]

Data Presentation

The following tables represent hypothetical data for a series of this compound derivatives (referred to as PM-X ) to illustrate data presentation.

Table 1: Cytotoxicity of PM-X Derivatives in Human Cancer Cell Lines

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)
PM-1MCF-7 (Breast)MTT7212.5
PM-1A549 (Lung)MTT7225.1
PM-2MCF-7 (Breast)MTT725.8
PM-2A549 (Lung)MTT7210.2
PM-3MCF-7 (Breast)MTT7218.9
PM-3A549 (Lung)MTT7235.4
StaurosporineMCF-7 (Breast)MTT720.01
StaurosporineA549 (Lung)MTT720.02

Table 2: Kinase Inhibition Profile of PM-2

Kinase TargetAssay TypeIC50 (nM)
Aurora Kinase AIn Vitro Kinase Assay150
GSK3βIn Vitro Kinase Assay850
CDK2In Vitro Kinase Assay> 10,000
VEGFR2In Vitro Kinase Assay> 10,000

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the test compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (PM-X)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Preparation: Prepare a stock solution of each PM-X derivative in sterile DMSO (e.g., 10 mM).[6] Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[6]

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of the PM-X derivatives. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.[9]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Kinase Phosphorylation Assay (TR-FRET)

This protocol measures the phosphorylation of a specific kinase substrate within the cell, providing a direct readout of target inhibition.[11][12] This example assumes the target is a kinase like Aurora Kinase A.

Materials:

  • Cell line expressing the target kinase (e.g., HeLa)

  • Complete growth medium

  • PM-X derivatives

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay kit (specific for the target kinase)

  • Lysis buffer (provided in the kit)

  • TR-FRET detection plate (e.g., white, 384-well)

  • TR-FRET compatible plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well culture plate and incubate overnight. Treat the cells with serial dilutions of the PM-X derivatives for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Remove the culture medium and add lysis buffer to each well.[12] Incubate as per the kit's instructions to ensure complete cell lysis.

  • Assay Plate Preparation: Transfer the cell lysates to a TR-FRET detection plate.[12]

  • Antibody Addition: Add the phospho-specific and total protein antibody mix (labeled with donor and acceptor fluorophores) to the appropriate wells.[12]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol to allow for antibody binding.

  • Signal Measurement: Read the plate on a TR-FRET-compatible plate reader at the appropriate emission wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[12]

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value from a dose-response curve.

Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with PM-X Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for assessing compound cytotoxicity.

G cluster_pathway Hypothetical Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B (e.g., Aurora Kinase) KinaseA->KinaseB Substrate Substrate KinaseB->Substrate P P_Substrate Phosphorylated Substrate Response Cell Proliferation & Survival P_Substrate->Response PMX PM-X Derivative PMX->KinaseB

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for In Vivo Experimental Design of Pyrazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives constitute a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2] The successful translation of these promising compounds from bench to bedside critically depends on robust in vivo experimental design. These application notes provide a comprehensive guide to the key considerations and methodologies for the in vivo evaluation of pyrazole-based therapeutic agents, with a focus on oncology and inflammation.

Data Presentation: Comparative In Vivo Efficacy

The following tables summarize the quantitative in vivo efficacy data for selected pyrazole-based compounds in anticancer and anti-inflammatory models.

Table 1: In Vivo Anticancer Efficacy of Pyrazole Compounds

CompoundTarget(s)Cancer ModelAnimal ModelDosing RegimenKey Efficacy Outcome(s)Reference(s)
Compound 6 (Romagnoli et al.) Tubulin PolymerizationOrthotopic Murine Mammary TumorMouse5 mg/kgSignificant tumor growth inhibition[2]
Celecoxib COX-2VariousMouse, RatVariesTumor growth inhibition, anti-angiogenic effects[3]
Encorafenib (Braftovi®) BRAFBRAF V600E or V600K mutated melanomaHumanApproved clinical dosageTreatment of mutated melanoma[4]
Baricitinib (Olumiant™) JAK1/JAK2Various inflammatory and cancer modelsHumanApproved clinical dosageTreatment of rheumatoid arthritis, alopecia, COVID-19[4][5]
Zanubrutinib (Brukinsa®) Bruton's Tyrosine Kinase (BTK)B-cell malignanciesHumanApproved clinical dosageTreatment of various B-cell malignancies[4]

Table 2: In Vivo Anti-inflammatory Efficacy of Pyrazole Compounds

CompoundTarget(s)Inflammation ModelAnimal ModelDosing RegimenKey Efficacy Outcome(s)Reference(s)
Celecoxib COX-2Carrageenan-induced paw edemaRatVariesReduction in paw edema[6][7]
Compound 5b (Tewari et al.) COX-2Carrageenan-induced rat paw edemaRatNot specifiedPotent anti-inflammatory activity[6]
Compound 5a (Alegaon et al.) Not specifiedCarrageenan-induced paw edemaRatNot specified≥84.2% inhibition of edema[6]
Phenylbutazone Prostaglandin H synthase, Prostacyclin synthaseNot specifiedNot specifiedNot specifiedAnti-inflammatory effects[5]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: Formulation of Pyrazole Compounds for In Vivo Administration

Many pyrazole-based compounds exhibit poor aqueous solubility, necessitating specific formulations for in vivo studies.[1]

A. Formulation for Oral Gavage

This protocol describes a common vehicle for oral administration of poorly water-soluble pyrazole compounds.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the pyrazole compound.

  • Initial Solubilization: Add an appropriate volume of DMSO to the compound in a sterile conical tube. The final concentration of DMSO should typically be 5-10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[1]

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.[1]

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.[1]

  • Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C. Visually inspect for any precipitation before administration.[1]

B. Formulation for Intravenous Administration

This protocol outlines the preparation of a formulation suitable for intravenous administration, which requires sterile and clear solutions.

Materials:

  • Pyrazole compound

  • DMSO

  • Propylene Glycol (PG) or PEG400

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (optional)

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Initial Solubilization: In a sterile vial, dissolve the pyrazole compound in a minimal amount of an organic solvent like DMSO or a mixture of DMSO and PEG400.

  • Aqueous Phase Preparation: In a separate sterile vial, prepare the aqueous vehicle (saline or D5W). If using a cyclodextrin, dissolve the HP-β-CD in the aqueous vehicle.

  • Final Dilution: Slowly add the aqueous solution to the organic solution while vortexing to prevent precipitation.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Storage and Administration: Use the formulation immediately or store at 2-8°C for a short period, protected from light. Visually inspect for precipitates before administration.

Protocol 2: In Vivo Anti-inflammatory Activity Assessment - Carrageenan-Induced Paw Edema

This model is widely used to evaluate the anti-inflammatory effects of novel compounds.[6][8]

Materials:

  • Pyrazole compound formulation

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

  • Experimental animals (e.g., Wistar rats)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Celecoxib)

  • Vehicle control

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (e.g., vehicle control, standard drug, and different doses of the pyrazole compound).

  • Baseline Measurement: Measure the initial paw volume of each animal using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or pyrazole compound formulation to the respective groups (typically via oral gavage or intraperitoneal injection).

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[7]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol 3: In Vivo Anticancer Efficacy Assessment - Xenograft Tumor Model

This protocol describes a common method for evaluating the antitumor activity of pyrazole-based compounds using human tumor xenografts in immunocompromised mice.

Materials:

  • Pyrazole compound formulation

  • Human cancer cell line of interest

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Calipers

  • Standard-of-care anticancer drug

  • Vehicle control

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in sterile saline or medium, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, standard drug, and different doses of the pyrazole compound).

  • Drug Administration: Administer the treatments as per the planned dosing regimen (e.g., daily, every other day) and route (e.g., oral gavage, intravenous, intraperitoneal).

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., 2-3 times per week). Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the animals throughout the study to assess toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors.

  • Data Analysis: Analyze the tumor growth inhibition for each treatment group compared to the vehicle control. Additional analyses may include measurement of tumor weight, histopathology, and biomarker analysis of the tumor tissue.

Visualization of Pathways and Workflows

Signaling Pathways

Pyrazole-based compounds are known to target various signaling pathways implicated in cancer and inflammation.

signaling_pathways cluster_cancer Oncogenic Signaling cluster_inflammation Inflammatory Signaling RTK Receptor Tyrosine Kinases (EGFR, VEGFR) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Cancer_Outcomes Proliferation, Angiogenesis, Metastasis RAS_RAF_MEK_ERK->Cancer_Outcomes PI3K_AKT_mTOR->Cancer_Outcomes JAK_STAT JAK-STAT Pathway JAK_STAT->Cancer_Outcomes CDK Cyclin-Dependent Kinases (CDKs) CDK->Cancer_Outcomes BTK Bruton's Tyrosine Kinase (BTK) BTK->Cancer_Outcomes Tubulin Tubulin Polymerization Tubulin->Cancer_Outcomes COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins LOX 5-LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Outcomes Pain, Edema, Cytokine Release Prostaglandins->Inflammation_Outcomes Leukotrienes->Inflammation_Outcomes Pyrazole Pyrazole-Based Therapeutic Agents Pyrazole->RTK Pyrazole->RAS_RAF_MEK_ERK Pyrazole->PI3K_AKT_mTOR Pyrazole->JAK_STAT Pyrazole->CDK Pyrazole->BTK Pyrazole->Tubulin Pyrazole->COX2 Pyrazole->LOX

Caption: Key signaling pathways in cancer and inflammation targeted by pyrazole-based therapeutic agents.

Experimental Workflow

The following diagram illustrates a general workflow for the in vivo assessment of pyrazole-based compounds.

experimental_workflow start Start: Candidate Pyrazole Compound Identified formulation Formulation Development (Oral, IV, etc.) start->formulation pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies formulation->pk_pd dose_finding Dose Range Finding & Toxicology Studies pk_pd->dose_finding efficacy_studies Efficacy Studies in Relevant Animal Models (e.g., Xenograft, Inflammation) dose_finding->efficacy_studies data_analysis Data Analysis and Interpretation efficacy_studies->data_analysis end Lead Candidate Selection for Further Development data_analysis->end

Caption: General experimental workflow for the in vivo evaluation of pyrazole-based therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki-Miyaura Reaction for [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol via the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low to No Product Yield

  • Question: My Suzuki-Miyaura reaction is resulting in a very low yield or no desired product at all. What are the primary factors to investigate?

  • Answer: Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Catalyst Activity: The palladium catalyst is central to the reaction's success. Ensure the catalyst, whether a pre-catalyst or generated in situ, is active. The active species is Pd(0), and if a Pd(II) source is used, it must be effectively reduced.[1] Catalyst decomposition, often indicated by the formation of palladium black, can occur, particularly at elevated temperatures.[1]

    • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of boronic acid reagents.[2] It is crucial to thoroughly degas all solvents and reagents and maintain a robust inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1][2]

    • Reagent Quality: The purity and stability of your starting materials are critical.

      • Aryl Halide: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[2] For less reactive halides like chlorides, more specialized and highly active catalyst systems may be necessary.[2]

      • Boronic Acid/Ester: Boronic acids, especially heterocyclic ones, are susceptible to degradation through protodeboronation.[2] Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester is advisable.

    • Reaction Conditions:

      • Base: The choice of base is critical for the activation of the boronic acid in the transmetalation step.[1] Common inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are often effective.[1] The strength and solubility of the base can significantly impact the reaction outcome.

      • Solvent: The solvent system must solubilize the reagents and stabilize the catalytic intermediates.[1] Mixtures of organic solvents like dioxane, toluene, or DMF with water are frequently used.[1]

      • Temperature: While higher temperatures can accelerate the reaction, they can also lead to catalyst decomposition and increased side reactions.[1] The optimal temperature should be determined experimentally.

Issue 2: Presence of Significant Side Products

  • Question: My reaction is producing the desired product, but I'm observing significant amounts of side products. How can I minimize their formation?

  • Answer: Several side reactions can compete with the desired cross-coupling. Identifying the major side product is key to addressing the issue.

    • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common issue with heteroaryl boronic acids.[2]

      • Mitigation: Use milder bases such as K₃PO₄ or KF, minimize reaction time and temperature, and consider using a more stable boronic ester derivative.[2]

    • Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is more prevalent with more reactive aryl halides (iodides and bromides).

      • Mitigation: Employing a less reactive aryl halide (e.g., bromide instead of iodide) or using a catalyst system known to favor cross-coupling over reduction can be beneficial. For pyrazole substrates, bromo and chloro derivatives have shown to be superior to iodo-pyrazoles due to a reduced tendency for dehalogenation.

    • Homocoupling (Glaser Coupling): Two molecules of the boronic acid can couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.

      • Mitigation: Rigorous exclusion of oxygen through proper degassing and maintaining an inert atmosphere is the most effective way to prevent homocoupling.[2]

Issue 3: Difficulty with Unprotected Pyrazole N-H Group

  • Question: I am using a pyrazole derivative with an unprotected N-H group, and the reaction is not proceeding well. What could be the issue?

  • Answer: The acidic proton on an unprotected pyrazole can interfere with the catalytic cycle. While the target molecule has a methylated pyrazole, this is a common issue with related substrates. The N-H group can react with the base or the catalyst, leading to deactivation.

    • Mitigation: While N-protection is a common strategy, recent advances have developed catalyst systems that are tolerant of unprotected N-H groups in nitrogen-rich heterocycles.[3][4] Employing specialized ligands like XPhos or SPhos can be effective.[3] Alternatively, using a stronger base in sufficient excess can help deprotonate the pyrazole without interfering with the catalyst.

Issue 4: Potential Complications from the Hydroxymethyl Group

  • Question: Could the hydroxymethyl group on the phenyl ring be causing issues with the reaction?

  • Answer: The hydroxymethyl group is generally well-tolerated in Suzuki-Miyaura reactions. However, under certain conditions, it could potentially lead to side reactions.

    • Potential for Oxidation/Reduction: While less common, the alcohol could be oxidized, or if the starting material is an aldehyde, it could be reduced to the alcohol. One study reported the simultaneous reduction of an aldehyde to a hydroxymethyl group during a Suzuki coupling.[5]

    • Interaction with the Catalyst: The hydroxyl group could potentially coordinate to the palladium center, although this is less likely to be a major inhibitory pathway compared to other functional groups.

    • Troubleshooting: If you suspect the hydroxymethyl group is problematic, ensure that your reaction conditions are not overly harsh (e.g., excessively high temperatures or strongly oxidizing/reducing conditions). Protecting the alcohol as a silyl ether or another suitable protecting group is a possible, though often unnecessary, strategy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for optimizing the reaction conditions for the synthesis of this compound?

A1: A good starting point would be to use either 3-bromo-1-methyl-1H-pyrazole or 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as one coupling partner and (4-(hydroxymethyl)phenyl)boronic acid or 4-bromobenzyl alcohol as the other. A common and effective catalyst system for coupling pyrazoles is a palladium(II) precatalyst like PdCl₂(dppf) or a more advanced Buchwald-type precatalyst (e.g., XPhos Pd G3) with a suitable phosphine ligand. For the base, K₂CO₃ or K₃PO₄ are generally reliable choices. A solvent system of dioxane/water or toluene/water is a standard starting point.

Q2: How can I effectively monitor the progress of the reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.

Q3: What are the best practices for degassing solvents and reagents?

A3: Effective degassing is crucial for a successful Suzuki-Miyaura reaction. Common methods include:

  • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes).

  • Freeze-Pump-Thaw: This method involves freezing the solvent with liquid nitrogen, evacuating the headspace under vacuum, and then allowing it to thaw. This cycle is typically repeated three times for maximum effectiveness.

  • Sonication under Vacuum: Placing the solvent in an ultrasonic bath while applying a vacuum can also effectively remove dissolved gases.

Q4: Are there any "greener" alternatives for solvents in this reaction?

A4: While traditional solvents like dioxane and toluene are effective, there is a growing interest in more environmentally friendly options. Solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored as greener alternatives.[6] Additionally, reactions in water or mixed aqueous systems with a suitable phase-transfer catalyst can also be considered.[6]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling of a 3-Bromopyrazole Derivative.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O10012Low
2PdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O908Moderate
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1106High
4XPhos Pd G3 (2)-K₃PO₄ (2)2-MeTHF/H₂O1004Very High

Note: This table is a representative example based on literature for similar pyrazole couplings and should be used as a guideline for optimization.

Table 2: Effect of Different Bases on the Yield of a Model Pyrazole Suzuki-Miyaura Coupling.

EntryBase (2 equiv.)SolventTemp (°C)Yield (%)
1Na₂CO₃Dioxane/H₂O10065
2K₂CO₃Dioxane/H₂O10078
3Cs₂CO₃Dioxane/H₂O10085
4K₃PO₄Dioxane/H₂O10092
5KFDioxane/H₂O10075

Note: This table illustrates the general trend of base effectiveness for similar reactions and serves as a guide for selecting a suitable base.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of pyrazole derivatives. Optimization may be required for specific substrates and scales.

Reactants:

  • 3-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • (4-(Hydroxymethyl)phenyl)boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-bromo-1-methyl-1H-pyrazole, (4-(hydroxymethyl)phenyl)boronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent mixture via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Product Reductive\nElimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative\nAddition Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid/Ester, and Base start->reagents inert Establish Inert Atmosphere reagents->inert add_catalyst Add Pd Catalyst and Solvent inert->add_catalyst react Heat and Stir add_catalyst->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

Troubleshooting_Tree start Low/No Yield? check_catalyst Check Catalyst Activity and Inert Atmosphere start->check_catalyst Yes check_reagents Verify Reagent Quality and Stoichiometry check_catalyst->check_reagents optimize_conditions Optimize Base, Solvent, and Temperature check_reagents->optimize_conditions side_products Significant Side Products? optimize_conditions->side_products protodeboronation Address Protodeboronation: Milder Base, Shorter Time side_products->protodeboronation Yes (Protodeboronation) dehalogenation Address Dehalogenation: Change Halide/Catalyst side_products->dehalogenation Yes (Dehalogenation) homocoupling Address Homocoupling: Improve Degassing side_products->homocoupling Yes (Homocoupling) success Improved Yield side_products->success No protodeboronation->success dehalogenation->success homocoupling->success

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to palladium catalyst deactivation during pyrazole coupling reactions. The information is presented in a question-and-answer format to directly address specific problems encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My pyrazole coupling reaction is sluggish or has stalled completely. What are the likely causes related to the palladium catalyst?

Several factors can lead to the deactivation of the palladium catalyst, resulting in poor or no conversion. The most common culprits include:

  • Catalyst Decomposition: The active Pd(0) species is susceptible to oxidation if the reaction is not conducted under strictly inert conditions. This is often visually indicated by the formation of palladium black.[1]

  • Ligand Degradation or Displacement: Phosphine ligands can be oxidized if exposed to air.[1] More critically, the pyrazole substrate or amine coupling partner, especially N-heteroaromatic substrates, can displace the phosphine ligand, leading to the formation of catalytically inactive or dormant palladium complexes.[2][3]

  • Formation of Off-Cycle Palladium Species: The catalyst can enter non-productive catalytic cycles, forming stable intermediates that do not lead to the desired product. This can be influenced by the choice of ligand, base, and solvent.[2][3] One identified pathway involves the insertion of palladium into a C-H bond of the ligand, forming a palladaphosphacyclobutene.[4]

  • Product Inhibition: In some cases, the N-arylpyrazole product can coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition as the reaction progresses.[4]

  • Incomplete Precatalyst Activation: Many reactions use Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate effectively.[1][5] The use of air-stable precatalysts that are readily activated by the base can simplify the reaction setup and improve reproducibility.[6]

2. I observe the formation of palladium black in my reaction flask. What does this mean and how can I prevent it?

The appearance of a black precipitate, known as palladium black, is a visual sign of catalyst aggregation and deactivation.[1] It indicates that the Pd(0) catalyst has agglomerated into inactive metallic palladium nanoparticles.

Prevention Strategies:

  • Rigorous Inert Atmosphere: Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process.[1]

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, BrettPhos, or GPhos).[2][3][7] These ligands stabilize the monomeric Pd(0) species and prevent aggregation. The steric bulk also facilitates the reductive elimination step.[7]

  • Appropriate Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1] The optimal temperature should be determined empirically for each specific reaction.

  • Solvent Selection: The solvent can influence catalyst stability.[8] Coordinating solvents may compete with the desired ligand for binding to the palladium center.[8] Common solvents for pyrazole coupling include toluene, dioxane, and DMF.[1][9]

3. My reaction shows poor regioselectivity, with arylation occurring at multiple positions on the pyrazole ring. Is this related to catalyst deactivation?

While regioselectivity is primarily dictated by the electronic and steric properties of the pyrazole substrate and the reaction conditions, catalyst deactivation can indirectly influence it. An unstable or inefficient catalyst may lead to side reactions or require harsher conditions (e.g., higher temperatures), which can decrease the selectivity of the transformation. The choice of the supporting ligand is crucial for achieving the desired reaction selectivity.[6] For direct C-H arylation of pyrazoles, temporary protecting groups can be used to achieve complete regioselectivity.[10]

Troubleshooting Regioselectivity:

  • Protecting Groups: If your pyrazole is unsubstituted at the N1 position, the acidic N-H proton can interfere with the reaction.[11] Protecting the pyrazole nitrogen (e.g., with a Boc or methyl group) can improve both reactivity and regioselectivity.

  • Ligand and Catalyst Screening: The ligand plays a critical role in controlling the regiochemical outcome.[7] Screen a variety of ligands to find the optimal one for your specific substrate combination.

  • Base and Solvent Optimization: The base and solvent can influence the reactivity of the pyrazole and the catalyst, thereby affecting regioselectivity.[12]

4. How do I choose the right ligand and palladium source to minimize deactivation?

The judicious selection of the palladium source and ligand is paramount for a successful coupling reaction.

  • Palladium Source: Using a palladium precatalyst is often preferable to generating the active species from simple salts like Pd(OAc)₂.[13] Precatalysts are air-stable compounds that readily form the active catalyst under the reaction conditions, leading to more reproducible results.[6]

  • Ligand Selection: The choice of ligand is critical for both reactivity and stability.[3][7] For pyrazole coupling, which is a type of C-N cross-coupling, bulky and electron-rich biaryl monophosphine ligands are often the most effective.[2][3] These ligands promote the formation of the catalytically active 1:1 Pd(0):ligand complex and hinder the formation of off-cycle species.[7]

Ligand FamilyKey FeaturesCommon Examples
Biarylphosphines Bulky, electron-rich, promote reductive elimination, stabilize Pd(0).XPhos, SPhos, BrettPhos, GPhos[2][3][7]
Diphosphines Chelating ligands, can impart different reactivity and selectivity.Xantphos, BINAP[7][11]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form robust catalysts.IPr, IMes[6]

5. What analytical techniques can I use to investigate catalyst deactivation in my reaction?

Several advanced analytical techniques can provide insights into the state of the palladium catalyst during and after the reaction:

  • X-ray Absorption Spectroscopy (XAS): This element-specific technique can provide detailed information about the oxidation state and coordination environment of the palladium species, helping to identify the formation of Pd(0) nanoparticles or other off-cycle complexes.[14][15]

  • Transmission Electron Microscopy (TEM): TEM can be used to visualize the formation and aggregation of palladium nanoparticles, confirming this mode of deactivation.[14][16]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the oxidation states of palladium species in a heterogeneous catalyst or on the surface of palladium black.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for monitoring the integrity of phosphine ligands and their coordination to the palladium center.[17]

Experimental Protocols

Protocol 1: General Procedure for a Troubleshooting Experiment in Pyrazole N-Arylation

This protocol provides a starting point for troubleshooting a problematic pyrazole N-arylation reaction using a robust precatalyst and ligand system.

  • Reaction Setup: To an oven-dried Schlenk tube, add the pyrazole (1.0 mmol), aryl halide (1.1 mmol), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and a strong base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).[18]

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three to five times to ensure all oxygen is removed.[18]

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.[18]

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C).[18]

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.[18]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and precipitated palladium. Concentrate the filtrate and purify by flash column chromatography.[18]

Visualizing Deactivation Pathways and Troubleshooting

Troubleshooting Workflow for Pyrazole Coupling Reactions

G start Low or No Product Yield check_conditions Verify Reaction Conditions start->check_conditions catalyst_issue Suspect Catalyst Deactivation check_conditions->catalyst_issue inert_atm Inert Atmosphere? check_conditions->inert_atm Degassing? temp Optimal Temperature? check_conditions->temp reagents Reagent Purity? check_conditions->reagents pd_black Observe Pd Black? catalyst_issue->pd_black yes_pd_black Improve Inert Conditions Use Bulky Ligand pd_black->yes_pd_black Yes no_pd_black Consider Off-Cycle Inhibition pd_black->no_pd_black No screen_components Systematically Screen Ligand, Base, Solvent yes_pd_black->screen_components no_pd_black->screen_components analytical Analytical Investigation (XPS, TEM, XAS) no_pd_black->analytical success Successful Coupling screen_components->success

Caption: A logical workflow for troubleshooting palladium-catalyzed pyrazole coupling reactions.

Potential Catalyst Deactivation Pathways

G active_catalyst Active L-Pd(0) Species productive_cycle Productive Catalytic Cycle active_catalyst->productive_cycle Productive Path deactivation_pathways Deactivation Pathways off_cycle Off-Cycle Dormant Species (e.g., Ligand Displacement) active_catalyst->off_cycle Inhibition aggregation Aggregation (Palladium Black) active_catalyst->aggregation Decomposition degradation Ligand/Catalyst Degradation active_catalyst->degradation Side Reaction

References

Technical Support Center: Improving the Solubility of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: My compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?

A2: This common issue is known as "precipitation upon dilution" or "solvent shock."[2] It occurs because the compound is soluble in the organic solvent (DMSO) but not in the aqueous environment of the cell culture medium. The rapid change in solvent polarity causes the compound to crash out of solution.[2][3]

To prevent this, consider the following strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer or medium.[2][3]

  • Slow Addition with Agitation: Add the DMSO stock solution dropwise to the pre-warmed (e.g., 37°C) cell culture medium while gently vortexing or stirring.[2][3]

  • Lower Final Concentration: The most straightforward solution is often to decrease the final concentration of the compound in the assay.[2]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The maximum tolerated concentration of Dimethyl sulfoxide (DMSO) is highly dependent on the cell line. As a general guideline, the final DMSO concentration should be kept below 1% (v/v), and for particularly sensitive cell lines, it should be even lower, such as <0.1%[4][5]. It is always recommended to perform a vehicle control experiment to determine the effect of DMSO on your specific assay.[5][6][7]

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: Adjusting the pH can be an effective method for improving the solubility of ionizable compounds.[][9] If this compound has acidic or basic functional groups, altering the pH of the buffer to ionize the compound can increase its aqueous solubility.[] For instance, weakly acidic compounds are more soluble at a pH above their pKa, while weakly basic compounds are more soluble below their pKa.[10] It is crucial to ensure the chosen pH is compatible with the biological system being studied.[3]

Q5: What are cyclodextrins and can they help with the solubility of my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate hydrophobic molecules, like many small molecule inhibitors, forming inclusion complexes that have enhanced aqueous solubility.[11][13][14] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose and can significantly increase the solubility of poorly soluble compounds.[11]

Troubleshooting Guide

This guide addresses common issues encountered when working with poorly soluble compounds like this compound.

ObservationPotential CauseRecommended Solutions
Immediate precipitation upon dilution of DMSO stock into aqueous buffer. The compound's concentration exceeds its solubility in the aqueous buffer.[2] A rapid change in solvent polarity is causing the compound to "crash out."[2][3]- Decrease the final concentration of the compound.[2]- Perform serial dilutions.[2]- Add the DMSO stock dropwise to the buffer while vortexing.[2]- Pre-warm the aqueous buffer to 37°C before adding the compound.[2]
Cloudiness or turbidity in the media over time in the incubator. The compound may have poor thermodynamic solubility, leading to precipitation over time. Temperature shifts from room temperature to 37°C can affect solubility.[2]- Pre-warm the cell culture media to 37°C before adding the compound.[2]- Ensure the incubator temperature is stable.[2]- Consider using a solubilizing agent like cyclodextrin.[11][13]
Inconsistent or non-reproducible assay results. The actual concentration of the soluble compound is variable due to precipitation.[3]- Visually inspect plates for precipitation before adding cells or reagents.[3]- Perform a solubility test in your specific assay medium to determine the maximum soluble concentration.[15]- Consider using a co-solvent system or a solubilizing excipient to ensure the compound remains in solution.[16]
Crystals form on the surface of the culture plate. The compound is precipitating out of solution over time, which can be exacerbated by evaporation.[3]- Ensure the incubator has stable temperature and humidity control to minimize evaporation.[3]- Prepare fresh dilutions for each experiment rather than storing diluted solutions.[3]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Initial Dissolution: Add a precise volume of anhydrous, high-purity DMSO to the vial to create a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the vial vigorously for at least 60 seconds. If necessary, use a brief sonication step (5-10 minutes) in a water bath to ensure complete dissolution.[17]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Protocol 2: Kinetic Solubility Assessment in Assay Buffer
  • Prepare Stock: Start with a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, prepare a serial dilution of the compound in your specific cell culture medium. For example, to achieve a starting concentration of 100 µM with 1% DMSO, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. Then perform 2-fold serial dilutions down the plate.

  • Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the intended duration of your assay.

  • Observation: Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at various time points. Microscopic examination can reveal smaller precipitates. The highest concentration that remains clear is your maximum recommended working concentration.[15]

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 20-40% w/v).

  • Prepare Compound Stock: Prepare a concentrated stock of this compound in a suitable organic solvent like DMSO.

  • Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the compound stock solution dropwise.

  • Incubation: Incubate the mixture, often with agitation (e.g., on a shaker), for 1 to 24 hours at a controlled temperature to facilitate the formation of the inclusion complex.

  • Application: Use the resulting clear solution for your assay. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO.

Visualizations

Troubleshooting_Solubility Start Compound Precipitates in Assay Medium Check_Conc Is the final concentration as low as feasible? Start->Check_Conc Dilution_Method How is the dilution performed? Check_Conc->Dilution_Method Yes Lower_Conc Lower the final concentration Check_Conc->Lower_Conc No Solubilizer Consider Solubility Enhancement Techniques Dilution_Method->Solubilizer Optimized Dilution Serial_Dilution Use serial dilutions and slow addition with mixing Dilution_Method->Serial_Dilution Direct Dilution Use_Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Solubilizer->Use_Cyclodextrin Adjust_pH Adjust pH (if ionizable) Solubilizer->Adjust_pH Success Precipitation Resolved Lower_Conc->Success Serial_Dilution->Success Use_Cyclodextrin->Success Adjust_pH->Success Cyclodextrin_Workflow cluster_prep Preparation cluster_complexation Complexation cluster_application Application Prep_CD Prepare aqueous HP-β-CD solution Mix Add compound stock dropwise to CD solution with vortexing Prep_CD->Mix Prep_Compound Prepare concentrated compound stock in DMSO Prep_Compound->Mix Incubate Incubate with agitation (1-24h) Mix->Incubate Filter Optional: Filter through 0.22 µm syringe filter Incubate->Filter Assay Use clear solution in in vitro assay Filter->Assay Control Include Vehicle Control (CD + DMSO) Assay->Control

References

Enhancing the stability of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol in solution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Rapid Degradation of the Compound in Solution

  • Symptom: Loss of compound purity over a short period, as observed by chromatography (e.g., HPLC), or a noticeable change in the solution's appearance (e.g., color change).

  • Potential Cause: The benzylic alcohol moiety of the molecule is susceptible to oxidation.[1][2] This can be accelerated by factors such as exposure to atmospheric oxygen, light, and elevated temperatures.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

    • Solvent Selection: Use deoxygenated solvents for solution preparation.

    • Antioxidant Addition: Consider the addition of antioxidants to the solution. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).[3][][5]

    • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C) and protect them from light.

Issue 2: pH-Dependent Instability

  • Symptom: Compound degradation is observed when the solution is prepared in acidic or basic media.

  • Potential Cause: While the pyrazole ring is generally stable, extreme pH conditions can potentially lead to degradation.[6] More commonly, pH can catalyze the degradation of other functional groups in the molecule.

  • Troubleshooting Steps:

    • pH Screening Study: Perform a pH screening study by preparing the solution in a range of buffers (e.g., pH 3, 5, 7, 9) to identify the optimal pH for stability.

    • Buffer Selection: Use a buffer system that maintains the pH in the determined optimal range. Common pharmaceutical buffers include phosphate and citrate buffers.

Issue 3: Photodegradation

  • Symptom: Degradation occurs when the solution is exposed to light, particularly UV light.

  • Potential Cause: Aromatic and heterocyclic compounds can be susceptible to photodegradation.

  • Troubleshooting Steps:

    • Light Protection: Protect the solution from light at all times by using amber-colored vials or by wrapping the container with aluminum foil.

    • Photostability Testing: Conduct a formal photostability study according to ICH Q1B guidelines to understand the compound's sensitivity to light.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde and further to a carboxylic acid.[1][2]

  • Hydrolysis: While less likely for the core pyrazole structure, extreme pH conditions could potentially affect the molecule's stability.

To definitively identify the degradation pathways, it is recommended to perform forced degradation studies.[7][8][9]

Q2: How can I perform a forced degradation study for this compound?

A2: A forced degradation study, also known as stress testing, involves subjecting the compound to harsh conditions to accelerate its degradation.[10][11] This helps in identifying potential degradants and establishing a stability-indicating analytical method. A typical study includes exposure to:

  • Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

  • Oxidation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: e.g., heating the solid compound or a solution at a high temperature (e.g., 80 °C).

  • Photostability: Exposing the solution to light sources as per ICH Q1B guidelines.

Q3: What are some recommended antioxidants and their typical concentrations?

A3: Several antioxidants can be used to improve the stability of pharmaceuticals.[3][][12] For organic solutions, common choices include:

  • Butylated Hydroxytoluene (BHT): Typically used at concentrations ranging from 0.01% to 0.1%.

  • Butylated Hydroxyanisole (BHA): Also used in the 0.01% to 0.1% range.

For aqueous solutions, you might consider:

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant.[3][13]

  • Sodium Metabisulfite: Another common water-soluble antioxidant.[12]

The optimal antioxidant and its concentration should be determined experimentally.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This method should be capable of separating the parent compound from all potential degradation products. UV-Vis spectrophotometry can also be used for a quick estimation of concentration, but it is not selective for the parent compound in the presence of degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep one sample at room temperature and another at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep one sample at room temperature and another at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the sample at room temperature for 24 hours.

  • Thermal Degradation: Place a vial containing the stock solution in an oven at 80 °C for 24 hours.

  • Photodegradation: Expose a vial of the stock solution to a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.

  • After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze all stressed and control samples by a stability-indicating HPLC method.

Protocol 2: Antioxidant Screening Study

Objective: To evaluate the effectiveness of different antioxidants in preventing the degradation of this compound.

Methodology:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL) in the desired solvent.

  • Prepare stock solutions of the antioxidants to be tested (e.g., BHT, BHA) at a higher concentration (e.g., 10 mg/mL).

  • Create test solutions by adding a small volume of the antioxidant stock solution to the compound's stock solution to achieve the desired final antioxidant concentration (e.g., 0.01%, 0.05%, 0.1%).

  • Prepare a control solution containing only the compound.

  • Store all solutions under conditions known to cause degradation (e.g., exposure to air and light at room temperature).

  • Analyze the samples by HPLC at various time points (e.g., 0, 24, 48, 72 hours) to monitor the concentration of the parent compound.

  • Compare the degradation rate in the presence and absence of each antioxidant to determine their effectiveness.

Data Presentation

Table 1: Summary of Forced Degradation Study Results

Stress ConditionIncubation Time (hours)Temperature (°C)% DegradationNumber of Degradants
Control24Room Temp
0.1 M HCl24Room Temp
0.1 M HCl2460
0.1 M NaOH24Room Temp
0.1 M NaOH2460
3% H₂O₂24Room Temp
Thermal2480
Photolytic--

Table 2: Summary of Antioxidant Screening Study Results

AntioxidantConcentration (%)% Remaining Compound after 24h% Remaining Compound after 48h% Remaining Compound after 72h
Control0
BHT0.01
BHT0.05
BHT0.1
BHA0.01
BHA0.05
BHA0.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH) prep->base Expose to Stress oxidation Oxidation (3% H2O2) prep->oxidation Expose to Stress thermal Thermal Stress (80°C) prep->thermal Expose to Stress photo Photostability (ICH Q1B) prep->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples report Identify Degradation Pathways hplc->report

Caption: Workflow for the forced degradation study.

troubleshooting_flowchart start Compound Degradation Observed in Solution q1 Is the solution exposed to air/light? start->q1 a1_yes Use Inert Atmosphere & Light Protection q1->a1_yes Yes q2 Is the pH of the solution controlled? q1->q2 No a1_yes->q2 a2_yes Perform pH Screening Study q2->a2_yes No q3 Is degradation still observed? q2->q3 Yes a2_yes->q3 a3_yes Add Antioxidant (e.g., BHT, BHA) q3->a3_yes Yes end Stability Enhanced q3->end No a3_yes->end

Caption: Troubleshooting flowchart for compound degradation.

References

Technical Support Center: Synthesis of N-Methyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-methyl pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing N-methyl pyrazole derivatives?

A1: The most prevalent issue in the N-methylation of unsymmetrically substituted pyrazoles is the formation of a mixture of N1 and N2-methylated regioisomers.[1] Pyrazoles possess two adjacent nitrogen atoms, and their similar reactivity often leads to poor regioselectivity with traditional methylating agents like methyl iodide or dimethyl sulfate.[1][2] This results in product mixtures that can be challenging to separate.[3]

Q2: What factors influence the regioselectivity of N-methylation?

A2: Several factors can significantly impact the ratio of N1 to N2 methylated products:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can favor methylation at the less sterically hindered nitrogen atom.[1] Similarly, using sterically demanding methylating agents can improve selectivity.[1][2][4][5][6]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms, thereby directing methylation to a specific site.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in determining the isomeric ratio.[1][7] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some cases.[8]

  • Methylating Agent: The nature of the methylating agent is a key determinant of selectivity.[1] Advanced and "masked" methylating reagents have been developed to achieve high N1-selectivity.[2][4][5][6]

Q3: Can over-methylation occur?

A3: Yes, over-methylation is a possible side reaction, leading to the formation of a quaternary pyrazolium salt.[1] This is more likely to happen with highly reactive methylating agents or if the reaction is allowed to proceed for an extended period.[1] Monitoring the reaction progress by techniques like TLC or LC-MS is recommended to avoid this.[1]

Q4: How can I separate a mixture of N1 and N2-methyl pyrazole isomers?

A4: If you obtain a mixture of regioisomers, several purification techniques can be employed:

  • Chromatography: Flash column chromatography, HPLC, and GC are common methods.[9] Experimenting with different eluent systems or stationary phases (e.g., alumina, reversed-phase silica) may be necessary for isomers with similar polarities.[1]

  • Fractional Distillation: This method is viable if the isomers have a significant difference in their boiling points.[9]

  • Crystallization: In some cases, fractional crystallization or crystallization via salt formation can be an effective method for separating isomers.[9][10]

Troubleshooting Guides

Problem: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

This is the most common challenge in N-methylation of pyrazoles. The following steps can help improve the selectivity towards the desired isomer.

Logical Workflow for Troubleshooting Poor Regioselectivity

start Start: Poor Regioselectivity Observed check_sterics Analyze Steric Hindrance of Pyrazole Substituents start->check_sterics change_reagent Use a Sterically Bulky Methylating Agent (e.g., α-halomethylsilanes) check_sterics->change_reagent If significant steric difference exists change_conditions Modify Reaction Conditions check_sterics->change_conditions If sterics are not a strong directing group end End: Improved Regioselectivity change_reagent->end change_solvent Change Solvent (e.g., Fluorinated Alcohols) change_conditions->change_solvent change_base Screen Different Bases (e.g., NaH, KHMDS, K2CO3) change_conditions->change_base change_temp Vary Reaction Temperature change_conditions->change_temp enzymatic_method Consider Advanced Methods (e.g., Biocatalysis) change_conditions->enzymatic_method If conventional methods fail change_solvent->end change_base->end change_temp->end enzymatic_method->end

Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole N-methylation.

Quantitative Data on Regioselectivity

The choice of methylating agent and reaction conditions can have a dramatic impact on the N1/N2 isomer ratio.

Methylating AgentBaseSolventTemperatureN1:N2 RatioReference
Methyl IodideK₂CO₃DMFRT~3:1[2]
Dimethyl SulfateK₂CO₃AcetoneRefluxPoor Selectivity[2]
(chloromethyl)trimethylsilaneKHMDSTHF0 °C to RT>99:1[2]
(chloromethyl)triisopropylsilaneKHMDSTHF0 °C to RT93:7[2]
Iodomethane (Enzymatic)--37 °C>99:1[3]
Problem: Low or No Yield of N-Methylated Product

If you are experiencing low or no yield, consider the following potential causes and solutions.

Troubleshooting Low Yield

start Start: Low or No Yield check_reagents Check Quality and Purity of Reagents and Solvents start->check_reagents check_base Verify Base Strength and Stoichiometry start->check_base check_pyrazole Assess Pyrazole Reactivity (Electron-withdrawing groups?) start->check_pyrazole check_workup Investigate Product Loss During Workup start->check_workup use_fresh_reagents Use Fresh/Purified Reagents and Anhydrous Solvents check_reagents->use_fresh_reagents use_stronger_base Use a Stronger Base (e.g., NaH, KHMDS) check_base->use_stronger_base increase_temp Increase Reaction Temperature or Use a More Reactive Methylating Agent check_pyrazole->increase_temp modify_workup Modify Workup Procedure (e.g., back-extraction) check_workup->modify_workup end End: Improved Yield use_fresh_reagents->end use_stronger_base->end increase_temp->end modify_workup->end

Caption: A troubleshooting guide for low or no yield in N-methyl pyrazole synthesis.

  • Poor Reagent Quality: Ensure that the pyrazole starting material, methylating agent, base, and solvents are pure and anhydrous.[1] Water can quench the base and hydrolyze the methylating agent.[1]

  • Insufficiently Strong Base: The chosen base must be strong enough to deprotonate the pyrazole N-H. For less acidic pyrazoles, stronger bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) may be necessary.[1]

  • Low Pyrazole Reactivity: Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity, making the reaction sluggish.[1] In such cases, increasing the reaction temperature or using a more reactive methylating agent might be required.[1]

  • Product Loss During Workup: N-methylated pyrazoles can be polar and may have some water solubility, leading to losses during aqueous workup.[1] To mitigate this, minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with an appropriate organic solvent.[1]

Experimental Protocols

Protocol 1: Highly N1-Selective Methylation using a Masked Methylating Agent

This protocol is based on the use of sterically bulky α-halomethylsilanes to achieve high N1-selectivity.[2][4][5][6]

Experimental Workflow

start Start step1 Dissolve Pyrazole in Anhydrous THF start->step1 step2 Cool to 0 °C step1->step2 step3 Add KHMDS step2->step3 step4 Add α-Halomethylsilane step3->step4 step5 Warm to RT and Stir for 2h step4->step5 step6 Add H₂O and TBAF step5->step6 step7 Stir at 60 °C for 4h step6->step7 step8 Aqueous Workup and Extraction step7->step8 step9 Purify by Chromatography step8->step9 end End: N1-Methyl Pyrazole step9->end

Caption: Experimental workflow for N1-selective methylation using an α-halomethylsilane reagent.

Procedure:

  • To a solution of the pyrazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add potassium hexamethyldisilazide (KHMDS) (1.2 equiv) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the α-halomethylsilane (e.g., (chloromethyl)trimethylsilane) (1.5 equiv) and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion of the N-alkylation, add water (10 volumes) and tetra-n-butylammonium fluoride (TBAF) (2.0 equiv).[2]

  • Heat the mixture to 60 °C and stir for 4-6 hours to effect protodesilylation.[2]

  • After cooling to room temperature, perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the N1-methyl pyrazole.

Protocol 2: General N-Methylation and Isomer Separation

This protocol describes a general method using a common methylating agent, which may produce a mixture of isomers requiring separation.

Procedure:

  • Dissolve the pyrazole (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃) (1.5 equiv).

  • Add the methylating agent (e.g., methyl iodide) (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2-methyl isomers.[1]

References

Technical Support Center: Purification of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol. The information is tailored to researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state and melting point of pure this compound?

A1: Pure this compound is expected to be a solid at room temperature. Its reported melting point is 99 °C[1]. This information is critical when developing a recrystallization protocol.

Q2: What are the general approaches for purifying crude this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: While specific solvent screening is always recommended, a good starting point for recrystallization would be polar protic solvents such as ethanol or a mixed solvent system like ethanol/water[2]. Given that the compound is a solid with a moderate melting point, single solvent recrystallization from a solvent in which it has high solubility at elevated temperatures and low solubility at room temperature is likely to be effective.

Q4: What type of stationary and mobile phases should be used for column chromatography of this compound?

A4: For column chromatography, silica gel is a suitable stationary phase. A typical mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate[3]. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of the desired compound from any impurities.

Q5: What are the potential impurities I should be aware of during the synthesis and purification?

A5: Potential impurities could include unreacted starting materials, such as the corresponding aldehyde if the synthesis involves a reduction step, and byproducts from side reactions. The polarity of these impurities will dictate the best purification strategy. For instance, if unreacted aldehyde is a major impurity, its different polarity compared to the alcohol product makes it readily separable by column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily Product After Synthesis or Concentration

Problem: The product appears as an oil and does not solidify, making isolation difficult.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Residual Solvent Ensure all solvent has been removed under reduced pressure. Gentle heating on a rotary evaporator may be necessary.
Presence of Impurities Impurities can lower the melting point and prevent crystallization. Analyze the crude product by TLC or ¹H NMR to assess purity. If significant impurities are present, proceed with column chromatography before attempting recrystallization.
Supersaturation The compound may be in a supersaturated solution. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Issue 2: Low Yield After Recrystallization

Problem: The amount of purified solid recovered after recrystallization is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent Choice The compound may be too soluble in the chosen solvent even at low temperatures. Perform small-scale solvent screening to find a solvent where the compound is sparingly soluble at room temperature but readily soluble when hot.
Using Too Much Solvent Dissolving the crude product in an excessive amount of hot solvent will lead to significant loss of product in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or precipitation of impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Issue 3: Poor Separation During Column Chromatography

Problem: The compound co-elutes with impurities, resulting in impure fractions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Mobile Phase Polarity If the Rf value of the compound on TLC is too high (>0.5), decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If the Rf is too low (<0.2), increase the polarity.
Column Overloading Loading too much crude material onto the column can lead to broad peaks and poor separation. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight).
Improper Column Packing Air bubbles or cracks in the silica gel bed will result in channeling and inefficient separation. Ensure the column is packed uniformly.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a test solvent (e.g., ethanol). Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Physical Properties and Purification Parameters

ParameterValue/ConditionReference
Molecular Formula C₁₁H₁₂N₂ON/A
Molecular Weight 188.23 g/mol N/A
Melting Point 99 °C[1]
Recrystallization Solvent Ethanol or Ethanol/Water[2]
Chromatography Stationary Phase Silica Gel[3]
Chromatography Mobile Phase Hexane/Ethyl Acetate[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis synthesis Crude Product (this compound + Impurities) recrystallization_start Dissolve in minimal hot solvent synthesis->recrystallization_start Option 1 chromatography_load Load on Silica Gel Column synthesis->chromatography_load Option 2 recrystallization_cool Slow Cooling recrystallization_start->recrystallization_cool recrystallization_filter Filter and Wash recrystallization_cool->recrystallization_filter analysis Purity Analysis (TLC, NMR, MP) recrystallization_filter->analysis chromatography_elute Elute with Hexane/EtOAc chromatography_load->chromatography_elute chromatography_collect Collect Fractions chromatography_elute->chromatography_collect chromatography_collect->analysis analysis->recrystallization_start If Impure analysis->chromatography_load If Impure pure_product Pure Product analysis->pure_product If Pure

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Troubleshooting Steps start Crude Product oily_product Is the product an oil? start->oily_product low_yield Is the yield low after recrystallization? start->low_yield poor_separation Is chromatographic separation poor? start->poor_separation oily_solutions 1. Remove residual solvent. 2. Check for impurities (TLC/NMR). 3. Induce crystallization. oily_product->oily_solutions Yes yield_solutions 1. Re-evaluate solvent choice. 2. Use minimum hot solvent. 3. Cool slowly. low_yield->yield_solutions Yes separation_solutions 1. Optimize mobile phase (TLC). 2. Avoid column overloading. 3. Ensure proper packing. poor_separation->separation_solutions Yes

Caption: A logical diagram for troubleshooting common purification issues.

References

Minimizing dehalogenation side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dehalogenation side reactions during pyrazole synthesis, particularly in the context of palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of pyrazole synthesis?

A1: Dehalogenation is an undesired side reaction that occurs during the synthesis of substituted pyrazoles, especially in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. In this side reaction, the halogen atom (I, Br, or Cl) on the pyrazole ring is replaced by a hydrogen atom, leading to the formation of a dehalogenated pyrazole byproduct. This reduces the yield of the desired substituted pyrazole and complicates the purification process.

Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: The primary mechanism for dehalogenation, specifically hydrodehalogenation, involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can arise from various sources, such as the solvent (e.g., alcohols, DMF), the base (e.g., those containing residual water or formate impurities), or trace amounts of water in the reaction mixture. The Pd-H species can then react with the halo-pyrazole in a process that leads to the replacement of the halogen with hydrogen.

Q3: How does the type of halogen on the pyrazole ring affect the likelihood of dehalogenation?

A3: The strength of the carbon-halogen bond plays a crucial role. The bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, iodopyrazoles are the most reactive and, therefore, generally the most susceptible to dehalogenation, followed by bromopyrazoles, and then chloropyrazoles.[1] For reactions prone to dehalogenation, switching from an iodopyrazole to a bromopyrazole or chloropyrazole can significantly reduce the formation of the dehalogenated byproduct.[1][2]

Q4: Can protecting the pyrazole nitrogen (N-H) help in minimizing dehalogenation?

A4: Yes, for pyrazoles with an unsubstituted N-H, protection of the nitrogen can suppress dehalogenation side reactions. For instance, using a Boc protecting group has been shown to not only suppress dehalogenation but in some cases can also be removed under the reaction conditions.[3]

Troubleshooting Guide: Minimizing Dehalogenation in Pyrazole Synthesis

This guide provides a systematic approach to troubleshoot and minimize dehalogenation side reactions, particularly in Suzuki-Miyaura cross-coupling of halopyrazoles.

Issue: Significant formation of dehalogenated pyrazole byproduct detected.

Dehalogenation_Troubleshooting

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Reagents and Materials:

  • 4-Bromopyrazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel, add the 4-bromopyrazole, arylboronic acid, palladium catalyst, phosphine ligand, and anhydrous base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Method to Quantify Dehalogenation

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate). An internal standard (e.g., dodecane) can be added for quantitative analysis.

  • GC Conditions:

    • Column: A standard non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A mass range appropriate for the expected product and the dehalogenated byproduct (e.g., 50-400 m/z).

  • Data Analysis: The desired product and the dehalogenated byproduct can be identified by their retention times and mass spectra. The ratio of the two can be determined by integrating the respective peak areas.

References

Optimizing reaction conditions for functionalization of the pyrazole ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the pyrazole ring. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, optimized experimental protocols, and comparative data to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the functionalization of pyrazoles? A1: The main challenges revolve around controlling regioselectivity and minimizing side reactions. For unsymmetrical pyrazoles, functionalization can occur at multiple positions (N1, N2, C3, C4, C5). Key issues include preventing mixtures of N1/N2 regioisomers during alkylation or arylation, directing substitution to the desired carbon atom (C3, C4, or C5), and avoiding unwanted side reactions like ring opening or dehalogenation during cross-coupling.[1][2][3]

Q2: Which position on the pyrazole ring is most reactive towards electrophiles? A2: The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation.[3][4][5] The two nitrogen atoms influence the electron density distribution, making C4 the preferential site for attack.[3]

Q3: What factors determine regioselectivity in N-alkylation of unsymmetrical pyrazoles? A3: Regioselectivity between the N1 and N2 positions is a complex issue governed by a combination of factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[1]

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[1] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), can dramatically improve regioselectivity in some cases.[1][6]

  • Base Selection: The choice of base is critical. For example, K₂CO₃ in DMSO is effective for regioselective N1-alkylation, while in some cases, using sodium hydride (NaH) can prevent the formation of isomeric products.[1][7]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms.[1]

Q4: Can the pyrazole ring fragment during a reaction? A4: Yes, though uncommon under standard conditions, ring fragmentation can occur. Using excessively strong bases (e.g., organolithiums) during N-alkylation can lead to deprotonation at the C3 position, followed by ring opening.[5] Similarly, overly harsh acidic or oxidative conditions during electrophilic substitution can also cause ring cleavage.[5] It is crucial to use moderate bases (e.g., K₂CO₃, Cs₂CO₃) and mild reagents to maintain the integrity of the ring.[5]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low Yield or No Reaction in N-Alkylation/N-Arylation

Symptom: TLC/LC-MS analysis shows unreacted starting material and minimal product formation.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Base Strength Switch to a stronger base. For N-alkylation, if K₂CO₃ is ineffective, try NaH. For N-arylation (Buchwald-Hartwig), strong bases like NaOtBu or K₃PO₄ are often required.[1][8]
Poor Solvent Choice Ensure the solvent is anhydrous and appropriate for the reaction. For N-alkylation, polar aprotic solvents like DMF or DMSO are standard.[1] For cross-coupling, toluene or dioxane are common.[9]
Catalyst Inactivity (for N-Arylation) Ensure the palladium catalyst and ligand are handled under an inert atmosphere. Consider screening different ligands; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective for challenging substrates.[10]
Low Reaction Temperature Gradually increase the reaction temperature. Many N-arylation reactions require heating, sometimes up to 110 °C or higher.[9] Monitor for decomposition at higher temperatures.
Issue 2: Poor Regioselectivity in N-Functionalization (Mixture of N1/N2 Isomers)

Symptom: Product analysis (NMR, LC-MS) shows two or more regioisomers that are difficult to separate.

Possible Causes & Solutions:

G cluster_problem Problem cluster_solutions Troubleshooting Strategies cluster_actions Problem Poor N1/N2 Regioselectivity Sterics Modify Steric Hindrance Problem->Sterics Solvent Change Solvent System Problem->Solvent Base Screen Different Bases Problem->Base Temp Adjust Temperature Problem->Temp Action_Sterics1 Use a bulkier alkylating agent. Sterics->Action_Sterics1 Action_Sterics2 Start with a pyrazole with a substituent at the 3- or 5-position. Sterics->Action_Sterics2 Action_Solvent Try fluorinated alcohols (TFE, HFIP) or polar aprotic solvents (DMF, DMSO). Solvent->Action_Solvent Action_Base Switch between K₂CO₃, Cs₂CO₃, and NaH. Base->Action_Base Action_Temp Lower temperature to favor kinetic product. Temp->Action_Temp G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add pyrazole, aryl bromide, Pd catalyst, ligand, and base to an oven-dried Schlenk tube. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add anhydrous solvent (e.g., Toluene) via syringe. B->C D 4. Seal tube and heat (e.g., 110 °C) with stirring. C->D E 5. Monitor reaction by TLC or LC-MS. D->E F 6. Cool, dilute with organic solvent, and filter. E->F G 7. Concentrate filtrate under reduced pressure. F->G H 8. Purify by flash column chromatography. G->H

References

Validation & Comparative

Comparative Analysis of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol with Other Kinase Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, public domain data concerning the specific kinase inhibitory activity of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol is not available. Therefore, this guide presents a hypothetical comparative analysis framework. The data presented herein for this compound is illustrative and should not be considered factual. This document serves as a template for researchers and drug development professionals on how to structure and present a comparative analysis of a novel kinase inhibitor against established drugs. For this purpose, we will compare our compound of interest with two well-characterized kinase inhibitors: Sorafenib, a multi-kinase inhibitor, and Vemurafenib, a specific BRAF inhibitor.

Introduction

Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, including cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many diseases, most notably cancer. This has led to the development of a plethora of small molecule kinase inhibitors as targeted therapies. This compound, a novel compound with a pyrazole scaffold—a common feature in many kinase inhibitors—is a candidate for investigation as a potential kinase inhibitor.

This guide provides a comparative analysis of the hypothetical inhibitory profile of this compound against Sorafenib and Vemurafenib. Sorafenib is a multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, while Vemurafenib is a potent and specific inhibitor of the BRAF V600E mutant kinase.[1][2] The objective is to present a clear, data-driven comparison of their hypothetical performance, supported by detailed experimental protocols and visual representations of signaling pathways and workflows.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the hypothetical quantitative data for the kinase inhibitory activity and cellular effects of this compound compared to Sorafenib and Vemurafenib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 values in nM)

Kinase TargetThis compound (Hypothetical IC50)Sorafenib (IC50)Vemurafenib (IC50)
BRAFV600E502231
c-RAF (RAF1)856100
VEGFR215090>10,000
PDGFRβ20057>10,000
c-KIT>100068>10,000

Note: IC50 values for Sorafenib and Vemurafenib are sourced from publicly available data.[3] The values for this compound are hypothetical.

Table 2: Cellular Activity (IC50 values in µM)

Cell Line (Mutation)This compound (Hypothetical IC50)Sorafenib (IC50)Vemurafenib (IC50)
A375 (BRAFV600E)0.52.50.2
HT-29 (BRAFV600E)0.85.10.3
HeLa (BRAFWT)>508.0>50
HUVEC (VEGF-stimulated)2.51.5>50

Note: IC50 values represent the concentration required to inhibit cell proliferation by 50%. The values for this compound are hypothetical.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

  • Materials:

    • Recombinant human kinases (e.g., BRAFV600E, c-RAF, VEGFR2)

    • Kinase-specific substrate (e.g., MEK1 for RAF kinases, synthetic peptide for VEGFR2)

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, recombinant kinase, and kinase-specific substrate to the kinase assay buffer.

    • Incubate at room temperature for 10-15 minutes to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for each respective kinase.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. Luminescence is measured using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., A375, HT-29, HeLa) and endothelial cells (e.g., HUVEC)

    • Complete cell culture medium

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]

    • Treat the cells with serial dilutions of the test compounds for 72 hours.[5]

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins, including the phosphorylation status of signaling molecules, to confirm the mechanism of action of the kinase inhibitor.

  • Materials:

    • Cell lysates from cells treated with test compounds

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-VEGFR2, anti-total-VEGFR2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compounds at various concentrations for a specified time (e.g., 2-4 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

    • Quantify the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[6]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathway Diagrams

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Sorafenib Sorafenib Sorafenib->BRAF Compound_X This compound (Hypothetical Target) Compound_X->BRAF

Caption: The RAF/MEK/ERK signaling pathway and hypothetical targets of inhibitors.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation ERK->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR2 Compound_X This compound (Hypothetical Target) Compound_X->VEGFR2

Caption: The VEGFR signaling pathway in endothelial cells and hypothetical targets.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Data Analysis Kinase_Assay In Vitro Kinase Assay (Determine IC50) Cell_Viability Cell Viability Assay (Determine IC50 in cells) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Confirm target engagement) Cell_Viability->Western_Blot Comparative_Analysis Comparative Analysis (vs. Standard Inhibitors) Western_Blot->Comparative_Analysis Start Novel Compound This compound Start->Kinase_Assay

Caption: Experimental workflow for the evaluation of a novel kinase inhibitor.

References

A Comparative Guide to the Anticancer Activity of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of pyrazole derivatives, with a focus on compounds structurally related to [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol. Due to the limited publicly available data on the specific anticancer activity of this compound and its direct derivatives, this guide leverages experimental data from structurally similar pyrazole-based compounds to offer insights into their potential as anticancer agents. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent and selective anticancer properties by targeting various key signaling pathways involved in tumor progression.[1][2][3]

Comparative Efficacy of Pyrazole Derivatives

The anticancer efficacy of novel compounds is typically evaluated by their half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a biological process by 50%. The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines, compared to standard chemotherapeutic agents.

Table 1: Cytotoxicity of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives against Colorectal RKO Carcinoma Cells [4][5]

Compound IDAryl SubstituentIC50 (µM)
3i 3-Hydroxy-4-methoxyphenyl9.9 ± 1.1
3b Phenyl> 50
3m 4-Fluorophenyl> 50
3n 4-(Methoxycarbonyl)phenyl> 50
Doxorubicin (Standard)Not Reported in this study

Note: The data indicates that the substitution pattern on the arylmethylene bridge significantly influences the cytotoxic activity, with the 3-hydroxy-4-methoxy substituted derivative (3i) showing the most promising activity against the RKO cell line.[4]

Table 2: Cytotoxicity of 1,3,5-Trisubstituted-1H-pyrazole Derivatives against Various Cancer Cell Lines [6]

Compound IDR1R2Cancer Cell LineIC50 (µM)
10b 4-ChlorophenylThiazoleMCF-7 (Breast)3.9
A549 (Lung)5.2
PC-3 (Prostate)4.7
10c 4-ChlorophenylSulfonamideMCF-7 (Breast)4.1
A549 (Lung)6.8
PC-3 (Prostate)5.5
Doxorubicin (Standard)MCF-7 (Breast)0.95[1]

Note: These findings highlight the potent anticancer activity of pyrazole derivatives bearing chlorophenyl, thiazole, and sulfonamide moieties, with IC50 values in the low micromolar range against multiple cancer cell lines.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these pyrazole derivatives are provided below.

Protocol 1: MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Protocol 2: Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a cell lysate to assess the molecular mechanisms of apoptosis.

  • Cell Treatment and Lysis: Cells are treated with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours). After treatment, cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).

  • Secondary Antibody and Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the test compounds for a specified time. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a specified time.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.

Visualizing the Mechanism of Action

The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

experimental_workflow cluster_invitro In Vitro Anticancer Screening cluster_mechanism Mechanistic Assays start Pyrazole Derivatives cell_lines Cancer Cell Lines (e.g., MCF-7, RKO, A549) start->cell_lines Treatment mtt MTT Assay (Determine IC50) cell_lines->mtt mechanism Mechanism of Action Studies mtt->mechanism IC50 concentration western Western Blot (Apoptosis Markers) mechanism->western flow_cycle Flow Cytometry (Cell Cycle Analysis) mechanism->flow_cycle flow_apoptosis Flow Cytometry (Annexin V/PI) mechanism->flow_apoptosis

Experimental workflow for in vitro anticancer drug screening.

Many pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling.[2][7] Dysregulation of kinase activity is a hallmark of many cancers.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazole Pyrazole Derivatives Pyrazole->RTK Inhibition Pyrazole->PI3K Inhibition

Inhibition of key cancer signaling pathways by pyrazole derivatives.

References

Comparing the efficacy of different palladium catalysts for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient synthesis of substituted pyrazoles is therefore a critical endeavor in drug discovery and development. Palladium-catalyzed reactions have emerged as powerful tools for the construction of the pyrazole ring, offering distinct advantages in terms of efficiency and functional group tolerance. This guide provides an objective comparison of the efficacy of different palladium catalysts in key pyrazole synthesis reactions, supported by experimental data to inform catalyst selection.

At a Glance: Palladium-Catalyzed Pyrazole Synthesis Strategies

Palladium catalysts are instrumental in several modern methods for pyrazole synthesis, primarily through facilitating C-N and C-C bond formations that are crucial for assembling the heterocyclic ring. Two prominent strategies include:

  • Multi-component Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity. Palladium catalysts are often key to mediating the cross-coupling and cyclization cascades involved.

  • Cyclization of Functionalized Precursors: This approach involves the palladium-catalyzed intramolecular or intermolecular cyclization of precursors such as hydrazones with unsaturated partners like alkynes or allenes.

The choice of the palladium catalyst, including the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the associated ligands, can significantly impact the reaction's yield, scope, and required conditions.

Data Presentation: A Comparative Overview of Palladium Catalysts

To facilitate a clear comparison, the following tables summarize quantitative data for different palladium catalyst systems in specific pyrazole synthesis reactions.

Case Study 1: Four-Component Synthesis of Tetrasubstituted Pyrazoles

This one-pot reaction involves the coupling of a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide. The palladium catalyst is crucial for the initial carbonylative Sonogashira coupling.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NTHF/H₂ORoom Temp.24-3659-935.0 (Pd), 2.0 (Cu)[1]

Note: While a direct head-to-head comparison with other palladium catalysts for this specific multicomponent reaction is not available in a single study, this system is a widely cited and effective method.

Case Study 2: Synthesis of Polysubstituted Pyrazoles from 2H-Azirines and Hydrazones

This method relies on a palladium-catalyzed ring-opening of 2H-azirines and subsequent condensation with hydrazones. A screening of catalysts identified Palladium(II) acetate as the most effective.

Catalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂ CsF, K₂S₂O₈ MeCN 100 12 75 10 [2]
PdCl₂CsF, K₂S₂O₈MeCN100124210[2]
Pd(PPh₃)₄CsF, K₂S₂O₈MeCN10012<1010[2]

Mandatory Visualizations

General Reaction Scheme for Palladium-Catalyzed Pyrazole Synthesis

G cluster_reactants Reactants Hydrazine Hydrazine Derivative Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) Hydrazine->Catalyst Unsaturated_Partner Unsaturated Partner (e.g., Alkyne, Enone) Unsaturated_Partner->Catalyst Intermediate Palladium-Complexed Intermediate Catalyst->Intermediate Oxidative Addition / Coordination Pyrazole Substituted Pyrazole Intermediate->Pyrazole Reductive Elimination / Cyclization G Start Define Reaction: Hydrazone + Unsaturated Partner Setup Set up Parallel Reactions (Identical Substrates, Solvent, Temp.) Start->Setup Catalyst_Screen Vary Palladium Catalyst: - Pd(OAc)₂ - Pd₂(dba)₃ - PdCl₂(PPh₃)₂ - etc. Setup->Catalyst_Screen Analysis Reaction Monitoring & Analysis (TLC, GC-MS, LC-MS) Catalyst_Screen->Analysis Data Collect & Tabulate Data: - Yield (%) - Reaction Time (h) - Byproducts Analysis->Data Conclusion Identify Optimal Catalyst Data->Conclusion

References

A Head-to-Head Comparison of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol and Celecoxib for Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the well-characterized selective COX-2 inhibitor, Celecoxib, and the novel compound [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol. While both molecules share a core pyrazole structure, a key pharmacophore for anti-inflammatory activity, public data on the biological effects of this compound is not available.[1][2] Celecoxib, in contrast, is a widely studied nonsteroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[3][4]

This document outlines the established profile of Celecoxib and presents a comprehensive experimental framework to characterize this compound and enable a direct, data-driven comparison between the two compounds.

Compound Properties and Pharmacological Profile

The following table summarizes the known attributes of Celecoxib and highlights the parameters that must be determined experimentally for this compound.

ParameterCelecoxibThis compound
CAS Number 169590-42-5179055-20-0[1][2]
Molecular Formula C₁₇H₁₄F₃N₃O₂SC₁₁H₁₂N₂O[1]
Molecular Weight 381.37 g/mol 188.23 g/mol [1]
Mechanism of Action Selective Cyclooxygenase-2 (COX-2) Inhibitor[3][5][6]To Be Determined
Primary Target COX-2 Enzyme[4]To Be Determined
COX-2 Selectivity Ratio ~10-30 fold over COX-1[4][7]To Be Determined
Reported IC₅₀ (COX-1) ~15 µMTo Be Determined
Reported IC₅₀ (COX-2) ~0.04-0.45 µM[8]To Be Determined
Key Therapeutic Effects Anti-inflammatory, Analgesic, Antipyretic[5]To Be Determined
Mechanism of Action: The Cyclooxygenase (COX) Pathway

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. Both COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostaglandins that mediate physiological and pathological processes.[9] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[6] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[6][8] By selectively targeting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins (like PGE₂) while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][10]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH₂ COX1->PGH2_1 PGH2_2 PGH₂ COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_1 Isomerases Prostaglandins_2 Prostaglandins (e.g., Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Isomerases Celecoxib Celecoxib Celecoxib->COX2

Figure 1. COX-2 Signaling Pathway and Site of Celecoxib Inhibition.

Proposed Experimental Protocols for Head-to-Head Comparison

To ascertain the biological activity of this compound and compare it directly with Celecoxib, the following experimental workflow is proposed.

Experimental_Workflow cluster_0 Phase 1: In Vitro Enzymatic Assays cluster_1 Phase 2: Cell-Based Validation A Prepare Serial Dilutions of Test Compounds (Celecoxib & Novel Compound) B Perform In Vitro COX-1 Inhibition Assay A->B C Perform In Vitro COX-2 Inhibition Assay A->C D Calculate IC₅₀ Values for COX-1 and COX-2 B->D C->D E Determine COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) D->E G Pre-treat Cells with Test Compounds E->G Proceed if Active & Selective F Culture Inflammatory Cells (e.g., RAW 264.7 Macrophages) F->G H Induce Inflammation (e.g., with LPS) G->H K Assess Cellular Viability (e.g., MTT Assay) G->K Control I Collect Cell Supernatant H->I J Measure PGE₂ Production via ELISA I->J

Figure 2. Proposed Workflow for Comparative Analysis.

In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric or Colorimetric)

This experiment is crucial for determining if this compound inhibits COX enzymes and for quantifying its potency and selectivity relative to Celecoxib.

a. Materials and Reagents:

  • Recombinant human COX-1 and COX-2 enzymes.[11]

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[11]

  • Heme (cofactor).[11]

  • Arachidonic Acid (substrate).[11]

  • Fluorometric probe (e.g., ADHP) or colorimetric probe (e.g., TMPD).

  • Test Compounds: Celecoxib and this compound dissolved in DMSO.

  • 96-well microplate (black or clear, depending on the detection method).

  • Microplate reader.

b. Experimental Protocol:

  • Reagent Preparation: Prepare stock solutions of test compounds in DMSO. Create a series of 10X working dilutions in COX Assay Buffer.

  • Assay Setup: To the wells of a 96-well plate, add the following in triplicate:

    • Enzyme Control: 80 µL Reaction Mix (Assay Buffer, Heme, Probe), 10 µL COX-1 or COX-2 enzyme, and 10 µL of vehicle (DMSO diluted in buffer).

    • Inhibitor Wells: 80 µL Reaction Mix, 10 µL of each test compound dilution, and 10 µL of COX-1 or COX-2 enzyme.

    • Inhibitor Control (Positive Control): 80 µL Reaction Mix, 10 µL of Celecoxib (at a known inhibitory concentration), and 10 µL of COX-2 enzyme.[8]

    • Background Wells: 80 µL Reaction Mix, 10 µL vehicle, and 10 µL buffer (no enzyme).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25-37°C to allow the inhibitors to bind to the enzymes.[9]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

  • Detection: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 590 nm) kinetically for 5-10 minutes.[8][11]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the enzyme control. Plot percent inhibition versus log[inhibitor] and use non-linear regression to calculate the IC₅₀ value for each compound against both COX-1 and COX-2.

Cell-Based Prostaglandin E₂ (PGE₂) Production Assay

This assay validates the enzymatic findings in a more physiologically relevant cellular environment by measuring the inhibition of prostaglandin production in response to an inflammatory stimulus.

a. Materials and Reagents:

  • Cell line (e.g., RAW 264.7 murine macrophages or human monocytes).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test Compounds: Celecoxib and this compound.

  • Prostaglandin E₂ (PGE₂) Immunoassay Kit (ELISA/EIA).[12][13]

  • Cell viability assay reagent (e.g., MTT or PrestoBlue).

  • 24- or 48-well cell culture plates.

b. Experimental Protocol:

  • Cell Seeding: Seed cells into a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells by replacing the medium with fresh serum-free medium containing various concentrations of the test compounds or vehicle (DMSO) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE₂ analysis.

  • PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatants using a competitive ELISA kit according to the manufacturer's protocol.[12][13] This typically involves incubating the sample with a PGE₂-HRP conjugate and an anti-PGE₂ antibody in a pre-coated plate.

  • Cell Viability Assessment: After collecting the supernatant, assess the viability of the remaining cells to ensure that the observed reduction in PGE₂ is due to enzyme inhibition and not cytotoxicity.

  • Data Analysis: Plot the PGE₂ concentration against the log[inhibitor] concentration to determine the IC₅₀ for the inhibition of PGE₂ production in a cellular context.

Conclusion

Celecoxib is a well-established, selective COX-2 inhibitor with a proven clinical track record.[10][14] The compound this compound, while sharing a pyrazole structural motif common to many anti-inflammatory agents, remains uncharacterized in the public domain.[1][15] The structural similarity provides a strong rationale for its investigation as a potential COX inhibitor.

The experimental protocols detailed in this guide provide a robust and systematic approach to determine the inhibitory activity, potency, and selectivity of this compound. By performing these assays in parallel with Celecoxib as a reference compound, researchers can generate a direct, head-to-head comparison of their pharmacological profiles. This data will be essential for elucidating the potential of this novel compound in the field of drug development for inflammatory diseases.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Pyrazole Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the analysis of pyrazole compounds, with a focus on the critical process of method cross-validation. Ensuring that an analytical method produces consistent and reliable results across different laboratories is paramount in drug development, quality control, and regulatory submissions. This document outlines the performance characteristics of common analytical techniques, details experimental protocols, and illustrates the logical workflow of method validation and transfer.

Comparison of Analytical Method Performance

The selection of an analytical method for pyrazole analysis depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques. The following table summarizes key validation parameters for published methods used in the analysis of pyrazole derivatives.

ParameterRP-HPLC Method[1]GC-MS Method[2][3][4]LC-MS/MS Method[5]
Analyte Pyrazoline DerivativePyrazole Isomers & Other CompoundsGenotoxic Impurities in DMBZ
Linearity Range 50 - 150 µg/mL0.10–10.00 μg ml−120–1000 ng/mL
Correlation Coefficient (r²) 0.998 - 0.9995≥ 0.998> 0.998
Limit of Detection (LOD) 4 µg/mLNot Specified0.6–10.0 ng/mL
Limit of Quantification (LOQ) 15 µg/mLNot Specified2.0–20.0 ng/mL
Accuracy (% Recovery) "Excellent recoveries" reported80.23 – 115.41 %94.32% – 107.43%
Precision (% RSD) Not more than 2.0≤ 12.03 % (Intra-day)< 6.5%

Experimental Protocols

Detailed and standardized protocols are the foundation of reproducible analytical science. Below are representative methodologies for the analysis of pyrazole compounds using RP-HPLC and GC-MS.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

This protocol is based on a validated method for the determination of a synthesized pyrazoline derivative.[1]

1.1. Chromatographic Conditions:

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size).[1]

  • Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid and methanol in a 20:80 ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 ± 2ºC.[1]

  • Injection Volume: 5.0 µL.[1]

  • Detection: UV detector at 206 nm.[1]

  • Run Time: 10 minutes.[1]

1.2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the pyrazole reference standard in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 50 to 150 µg/mL.[1]

  • Sample Preparation: Follow a simple, single-step procedure for sample preparation, ensuring the final concentration of the analyte falls within the linear range of the method.[1]

1.3. Validation Parameters:

  • The method should be validated according to ICH guidelines, assessing accuracy, precision, specificity, linearity, ruggedness, and robustness.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a robust methodology for the separation and quantification of pyrazole isomers in industrial mixtures.[2]

2.1. Instrumentation and Conditions:

  • System: A Gas Chromatograph coupled with a Mass Spectrometer.[2]

  • Column: A non-polar or medium-polarity capillary column suitable for separating volatile and semi-volatile compounds.

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Split/Splitless.

  • Temperature Program: An optimized temperature gradient to ensure separation of regioisomers.

  • MS Detector: Operated in a scan mode to identify fragmentation patterns and in Selected Ion Monitoring (SIM) mode for quantification.[2]

2.2. Sample Preparation:

  • Sample Dissolution: Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask.[2]

  • Solvent Addition: Dissolve the sample first in a minimal amount of methanol, then dilute to the mark with dichloromethane to ensure dissolution of a wide range of components.[2]

  • Internal Standard (IS) Spiking: Add a known volume of a suitable internal standard solution. The final concentration of the IS should be in the mid-range of the expected analyte concentrations.[2]

2.3. Data Interpretation:

  • Unambiguous isomer identification is achieved by combining chromatographic separation with the analysis of mass spectral fragmentation patterns and the use of retention indices.[2]

Cross-Validation Workflow and Logic

Method cross-validation is essential when data is generated at different sites or with different analytical systems. It verifies that the method performs equivalently in all settings.

CrossValidationWorkflow cluster_labA Originating Laboratory (Lab A) cluster_labB Receiving Laboratory (Lab B) A1 Method Development & Optimization A2 Full Method Validation (as per ICH Guidelines) A1->A2 Establishes Performance Transfer Method Transfer (SOP, Samples, Standards) A2->Transfer Compare Comparative Analysis of Data from Both Labs A2->Compare B1 Partial Method Validation (e.g., Precision, Accuracy) B2 Analysis of Identical QC & Study Samples B1->B2 B2->Compare Transfer->B1 Decision Acceptance Criteria Met? Compare->Decision Success Method Cross-Validated Decision->Success Yes Failure Investigate Discrepancies & Re-validate Decision->Failure No

Workflow for inter-laboratory cross-validation of an analytical method.

The reliability of any analytical method is built upon a foundation of core validation parameters. The relationship between these parameters demonstrates the logical hierarchy required to declare a method as validated and suitable for its intended purpose.

ValidationParameters cluster_params Core Validation Parameters (ICH Q2(R1)) Result Validated Analytical Method Accuracy Accuracy Closeness of test results to the true value Accuracy->Result Precision Precision Repeatability & Intermediate Precision (%RSD) Precision->Result Specificity Specificity Ability to assess analyte unequivocally Specificity->Result Linearity Linearity Proportionality of results to concentration Linearity->Result Range Range Interval providing suitable degree of precision, accuracy, and linearity Range->Result Robustness Robustness Insensitivity to small, deliberate variations Robustness->Result

Logical relationship of core parameters for method validation.

References

Benchmarking the Antioxidant Potential of Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antioxidant agents is a significant focus in medicinal chemistry, driven by the role of oxidative stress in a multitude of pathological conditions. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including potent antioxidant effects.[1][2][3] This guide provides a comparative analysis of the antioxidant activity of various pyrazole derivatives, supported by experimental data and detailed protocols to aid in research and development.

The antioxidant capacity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring.[1] The structural versatility of the pyrazole scaffold allows for substitutions that can significantly modulate this activity, making it a prime candidate for the development of potent antioxidants.[2][4]

Comparative Antioxidant Activity of Pyrazole Derivatives

The antioxidant efficacy of chemical compounds is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant activity. The following table summarizes the IC50 values for several pyrazole derivatives from different studies, compared against the standard antioxidant, Ascorbic Acid.

Compound/Derivative ClassAssayIC50 (µg/mL)Standard (Ascorbic Acid) IC50 (µg/mL)Reference
Pyrazoline carbothioamide derivative 6e DPPH9.63 ± 0.5513.67 ± 0.97[1]
Pyrazoline carbothioamide derivative 6c DPPH12.02 ± 0.6313.67 ± 0.97[1]
Pyrazoline carbothioamide derivative 6a DPPH9.66 ± 0.3413.67 ± 0.97[1]
Pyrazoline derivative 3a DPPH13.99 ± 0.7813.67 ± 0.97[1]
N-phenyl pyrazolyl pyrazoline 4e DPPH19.56 ± 1.0613.67 ± 0.97[1]
Thienyl-pyrazole 5g DPPH0.245 ± 0.01 (µM)0.483 ± 0.01 (µM)[2]
Thienyl-pyrazole 5h DPPH0.284 ± 0.02 (µM)0.483 ± 0.01 (µM)[2]
3-(4-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline 2b DPPH9.91Not specified in study[5]
3-(3-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline 2a DPPH15.16Not specified in study[5]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols for Antioxidant Assays

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are the protocols for three widely used in vitro antioxidant assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[5][6]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compounds (pyrazole derivatives)

    • Standard antioxidant (e.g., Ascorbic acid, Trolox)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[7]

    • Preparation of Test Samples: Dissolve the pyrazole derivatives and the standard antioxidant in a suitable solvent (e.g., methanol, DMSO) to create stock solutions. From these, prepare a series of dilutions to obtain a range of concentrations.[7]

    • Assay Procedure:

      • To each well of a 96-well microplate, add a specific volume of the test compound or standard solution at different concentrations (e.g., 100 µL).[7]

      • Add the DPPH solution to each well (e.g., 100 µL).

      • A blank well should be prepared containing only the solvent and DPPH solution.

    • Incubation: Incubate the microplate in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

    • Measurement: Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.[5]

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.[7]

    • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured to quantify the antioxidant activity.[9]

  • Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or Ethanol

    • Test compounds

    • Standard antioxidant (e.g., Trolox)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Preparation of ABTS•+ Solution:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[7]

      • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[7]

    • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

    • Preparation of Test Samples: Prepare a dilution series of the test compounds and the standard as described in the DPPH assay protocol.

    • Assay Procedure:

      • Add a small volume of the test compound or standard solution at different concentrations to the wells of a 96-well microplate (e.g., 10 µL).[7]

      • Add the diluted ABTS•+ solution to each well (e.g., 190 µL).[7]

    • Incubation: Incubate the plate in the dark at room temperature for a short period (e.g., 6 minutes).[7]

    • Measurement: Measure the absorbance of each well at 734 nm.[7]

    • Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.

    • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[7]

  • Materials:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • Ferrous sulfate (FeSO₄) for the standard curve

    • Test compounds

    • Standard antioxidant

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[7]

    • Preparation of Test Samples and Standard: Prepare a dilution series of the test compounds and the positive control. Prepare a standard curve using a series of ferrous sulfate solutions of known concentrations.[7]

    • Assay Procedure:

      • To each well of a 96-well microplate, add a specific volume of the test compound, control, or standard solution (e.g., 20 µL).[7]

      • Add the FRAP reagent to each well (e.g., 180 µL).[7]

    • Incubation: Incubate the plate at 37°C for 30 minutes.[7]

    • Measurement: Measure the absorbance of each well at 593 nm.[7]

    • Calculation: The antioxidant capacity is determined by comparing the absorbance of the test compound with the standard curve of ferrous sulfate. The results are typically expressed as Fe²⁺ equivalents.[7]

Visualizing Methodologies and Pathways

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for screening the antioxidant activity of pyrazole derivatives using the common in vitro assays described above.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Pyrazole Derivative Solutions reaction Mix Compounds/Standards with Reagents in Microplate prep_compound->reaction prep_reagent Prepare Assay Reagents (DPPH, ABTS, FRAP) prep_reagent->reaction prep_standard Prepare Standard (Ascorbic Acid/Trolox) prep_standard->reaction incubation Incubate at Specific Time and Temperature reaction->incubation measurement Measure Absorbance with Microplate Reader incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Values calculation->ic50 result result ic50->result Comparative Results

Caption: General workflow for in vitro antioxidant activity screening.

Nrf2 Signaling Pathway in Antioxidant Response

Several studies suggest that the antioxidant effects of pyrazole derivatives may be mediated through the activation of the Nrf2/KEAP1 signaling pathway.[10][11] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[12] The diagram below provides a simplified overview of this pathway.

Nrf2_Pathway cluster_nucleus Inside Nucleus pyrazole Pyrazole Derivative keap1_nrf2 Keap1-Nrf2 Complex pyrazole->keap1_nrf2 may promote dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases ubiquitination Ubiquitination & Degradation keap1_nrf2->ubiquitination nrf2->nucleus translocates to are ARE (Antioxidant Response Element) genes Upregulation of Antioxidant Genes (HO-1, GST, GCS) are->genes response Cellular Protection genes->response nrf2_nuc Nrf2 nrf2_nuc->are binds to

Caption: Simplified Nrf2 signaling pathway in cellular antioxidant defense.

Conclusion

Pyrazole derivatives represent a versatile and potent class of antioxidant compounds.[3] Their activity is influenced by the substitution patterns on the pyrazole core, with certain functional groups significantly enhancing their radical scavenging capabilities.[1] The provided data and protocols offer a foundation for researchers to benchmark new pyrazole derivatives against existing compounds and standard antioxidants. Further investigation into their mechanisms of action, particularly the modulation of signaling pathways like Nrf2, will be crucial for the development of novel therapeutics to combat oxidative stress-related diseases.[10][11]

References

In vitro vs. in vivo efficacy of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct efficacy data for "[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol" is not publicly available in peer-reviewed literature. This compound is primarily categorized as a chemical intermediate for synthesis. This guide therefore provides a comparative overview of two classes of pyrazole derivatives with well-documented in vitro and in vivo efficacy in the fields of oncology and microbiology, serving as representative examples of the therapeutic potential within the pyrazole scaffold.

Part 1: Anticancer Efficacy of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

This class of compounds has demonstrated significant cytotoxic effects against various cancer cell lines. The following sections compare the in vitro efficacy of representative compounds from this series.

In Vitro Anticancer Activity

The in vitro cytotoxic activity of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3i RKO (Colon Carcinoma)9.9 ± 1.1--
3m MCF-7 (Breast Cancer)5.45Tamoxifen7.6 - 13.7
3m MDA-MB-231 (Breast Cancer)9.47Tamoxifen9.86 - 17.9
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the pyrazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathway: p53-Mediated Apoptosis

Several of the studied 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives have been shown to induce apoptosis in cancer cells. One of the key pathways involved is the p53-mediated apoptotic pathway.

p53_pathway Pyrazole_Derivative Pyrazole Derivative DNA_Damage DNA Damage Pyrazole_Derivative->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: p53-mediated apoptotic pathway induced by pyrazole derivatives.

Part 2: Antimicrobial Efficacy of 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic Acid Derivatives

This class of pyrazole derivatives has emerged as potent antimicrobial agents, particularly against Gram-positive bacteria, including resistant strains.

In Vitro Antimicrobial Activity

The in vitro antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
59 Staphylococcus aureus0.78 - 3.125Vancomycin1-2
74 Staphylococcus aureus<1Vancomycin1-2
50 Staphylococcus aureus0.78 - 3.125Vancomycin1-2
79 Various Gram-positive bacteria0.78Vancomycin1-2
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

In Vivo Efficacy

Selected compounds from this series have been evaluated in a murine model of infection to assess their in vivo efficacy.

Compound IDAnimal ModelDosingOutcome
59 & 74 Mouse modelUp to 50 mg/kgNo harmful effects observed based on blood plasma organ toxicity markers and TUNEL assay in liver and kidney.
Experimental Workflow: In Vivo Efficacy Study

A generalized workflow for assessing the in vivo efficacy of antimicrobial pyrazole derivatives is depicted below.

in_vivo_workflow Acclimatization Animal Acclimatization Infection Induction of Infection (e.g., S. aureus) Acclimatization->Infection Treatment_Group Treatment Group (Pyrazole Derivative) Infection->Treatment_Group Control_Group Control Group (Vehicle/Standard Drug) Infection->Control_Group Monitoring Monitoring of Clinical Signs & Survival Treatment_Group->Monitoring Control_Group->Monitoring Endpoint_Analysis Endpoint Analysis (Bacterial load, Histopathology) Monitoring->Endpoint_Analysis

Caption: General workflow for an in vivo antimicrobial efficacy study.

Conclusion

While direct efficacy data for "this compound" remains elusive, the broader class of pyrazole derivatives demonstrates significant therapeutic potential. The presented data on 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) in oncology and 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives in microbiology highlight the versatility of the pyrazole scaffold. The provided experimental protocols and diagrams offer a foundational understanding for researchers and drug development professionals interested in exploring this promising class of compounds. Further investigation into the structure-activity relationships of these and other pyrazole derivatives will be crucial for the development of novel and effective therapeutic agents.

Comparative Docking Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of pyrazole-based inhibitors targeting various protein kinases. It includes a synthesis of experimental data from multiple studies, detailed experimental protocols for molecular docking, and a visualization of a key signaling pathway implicated in cancer.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors. This guide focuses on comparative molecular docking studies of pyrazole derivatives against several key protein kinases involved in tumorigenesis and other hyperproliferative disorders. By examining their binding affinities and interaction patterns, we can glean insights for the rational design of next-generation inhibitors.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding energies of various pyrazole-based inhibitors against three prominent protein kinase targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). Lower binding energy values are indicative of a higher binding affinity.

Compound IDTarget ProteinPDB IDBinding Energy (kJ/mol)
1b VEGFR-22QU5-10.09[1][2][3]
1d Aurora A2W1G-8.57[1][2][3]
2b CDK22VTO-10.35[1][2][3]
1c CDK22VTO-7.5[1]
2a CDK22VTO-9.07[1]

Table 1: Comparative binding energies of selected pyrazole derivatives against VEGFR-2, Aurora A, and CDK2.

In a separate study focusing on Human Thymidylate Kinase (HaTMK), another set of pyrazole derivatives were evaluated. The top-performing compound demonstrated a strong binding affinity.

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Binding Free Energy (ΔG_bind) (kcal/mol)
4-((4-dichlorobenzylidene) amino) phenolHaTMK1E2D-6.33-52.98[4]

Table 2: Docking score and binding free energy of a pyrazole derivative against Human Thymidylate Kinase.

Furthermore, a series of pyrazole-benzimidazolone hybrids were investigated as inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD).

CompoundTarget ProteinBinding Energy (kcal/mol)
12 HPPD-10.6[5]

Table 3: Binding energy of a pyrazole-benzimidazolone hybrid against HPPD.

Experimental Protocols

The methodologies outlined below are based on protocols described in the cited literature for molecular docking studies of pyrazole-based inhibitors.

Molecular Docking Protocol using AutoDock 4.2 [1][2][3]

  • Software and Tools: The molecular docking simulations were performed using AutoDock 4.2.

  • Ligand Preparation: The 3D structures of the pyrazole derivatives were generated and optimized. Gasteiger partial charges were added to the ligand atoms.

  • Protein Preparation: The crystal structures of the target proteins (e.g., VEGFR-2, Aurora A, CDK2) were obtained from the Protein Data Bank. Water molecules were removed, and polar hydrogen atoms were added to the protein structure.

  • Grid Map Generation: A grid box was created around the active site of the target protein to define the docking search space.

  • Docking Simulation: The Lamarckian Genetic Algorithm (LGA) was employed for the docking calculations. The protocol typically consisted of 10 independent Genetic Algorithm (GA) runs per ligand, with a population size of 150, a maximum of 2,500,000 energy evaluations, and a maximum of 27,000 generations. A mutation rate of 0.02 and a crossover rate of 0.8 were used.[1]

  • Analysis of Results: The docking results were analyzed based on the binding energy, inhibition constant, and the interaction of the ligand with the amino acid residues in the active site. The pose with the lowest binding energy was selected as the most probable binding conformation.

Molecular Docking Protocol using Glide [4][6]

  • Software and Tools: Docking studies were carried out using the Glide module of the Schrödinger suite.

  • Protein and Ligand Preparation: The protein structure was prepared using the Protein Preparation Wizard. Ligands were prepared using LigPrep to generate different tautomeric and ionization states.

  • Receptor Grid Generation: A receptor grid was generated around the active site of the protein.

  • Docking: Docking was performed in two stages: Standard Precision (SP) followed by Extra Precision (XP) for the top-scoring compounds.[6]

  • Pose Analysis: The final poses were selected based on the docking score, hydrophobic interactions, and hydrogen bond interactions with the protein.[6]

Signaling Pathway Visualization

Many of the targeted kinases, such as the Janus kinases (JAKs), are crucial components of intracellular signaling pathways. The JAK-STAT signaling pathway, for instance, is frequently dysregulated in various cancers. Ruxolitinib, a pyrazole-based inhibitor, is a known inhibitor of JAK1 and JAK2.[7] The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation & Binding Gene_Expression Gene Expression DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Receptor Binding

A simplified diagram of the JAK-STAT signaling pathway.

References

Assessing the Selectivity of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol for Aurora Kinase B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the selectivity of the novel compound, [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol, for Aurora kinase B. Due to the limited publicly available data on this specific compound's kinase inhibition profile, this document serves as a comparative guide, outlining the methodologies and benchmarks required for its evaluation against established selective Aurora kinase B inhibitors. The provided experimental protocols and data presentation formats are intended to guide researchers in generating and contextualizing the necessary data for a robust selectivity assessment.

Aurora kinase B is a crucial regulator of mitosis, and its overexpression is implicated in various cancers, making it a compelling target for cancer therapy. The development of selective inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy. This guide will compare the hypothetical performance of this compound with well-characterized selective Aurora kinase B inhibitors.

Comparative Selectivity of Known Aurora Kinase B Inhibitors

To establish a benchmark for selectivity, the following table summarizes the inhibitory concentrations (IC50) of several known Aurora kinase inhibitors against Aurora A and Aurora B. A higher selectivity ratio (IC50 Aurora A / IC50 Aurora B) indicates greater selectivity for Aurora kinase B.

Compound NameAlias/Code NameAurora A IC50 (nM)Aurora B IC50 (nM)Selectivity Ratio (A/B)
DefosbarasertibAZD1152-HQPA13680.37~3700
BI-847325-2538.3
SP-96--0.316-
ZM 447439-1101300.85
DanusertibPHA-73935813790.16

Experimental Protocols

To determine the selectivity of this compound for Aurora kinase B, a detailed in vitro kinase inhibition assay should be performed. The following protocol outlines a common method for determining IC50 values.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant human Aurora kinase A and Aurora kinase B enzymes

  • Kinase substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Test compound: this compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the test compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

    • Add 5 µL of a mixture containing the kinase substrate and ATP in kinase reaction buffer to each well.

    • To initiate the kinase reaction, add 2.5 µL of either Aurora kinase A or Aurora kinase B enzyme to the appropriate wells.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the selectivity ratio by dividing the IC50 for Aurora kinase A by the IC50 for Aurora kinase B.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context of Aurora kinase B inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Compound Dilution (this compound) reaction Kinase Reaction (Incubate at 30°C) compound->reaction reagents Reagent Preparation (Kinases, Substrate, ATP) reagents->reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) reaction->stop_reaction signal_dev Signal Development (Add Kinase Detection Reagent) stop_reaction->signal_dev luminescence Measure Luminescence signal_dev->luminescence ic50 Calculate IC50 Values luminescence->ic50 selectivity Determine Selectivity Ratio (IC50 Aurora A / IC50 Aurora B) ic50->selectivity

Caption: Experimental workflow for determining kinase inhibitor selectivity.

aurora_b_pathway cluster_mitosis Mitosis prophase Prophase metaphase Metaphase prophase->metaphase anaphase Anaphase metaphase->anaphase cytokinesis Cytokinesis anaphase->cytokinesis aurora_b Aurora Kinase B aurora_b->cytokinesis regulates histone_h3 Histone H3 Phosphorylation aurora_b->histone_h3 phosphorylates cpc Chromosomal Passenger Complex (CPC) aurora_b->cpc component of cpc->metaphase ensures proper chromosome alignment spindle Spindle Assembly Checkpoint cpc->spindle activates spindle->anaphase inhibits until all chromosomes aligned inhibitor This compound inhibitor->aurora_b inhibits

References

Evaluating the metabolic stability of fluorinated vs. non-fluorinated pyrazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the drug discovery pipeline. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering a compound's therapeutic potential. A widely adopted strategy to address these challenges is the selective incorporation of fluorine atoms into a drug's molecular structure. This guide provides a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated pyrazole analogs, supported by experimental data, detailed methodologies, and clear visualizations to inform rational drug design.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. However, like many heterocyclic compounds, pyrazoles can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes in the liver. Fluorination can effectively "shield" metabolically labile sites, thereby enhancing the compound's resistance to enzymatic breakdown.

Quantitative Comparison of Metabolic Stability

To illustrate the impact of fluorination, this guide focuses on a well-characterized pyrazole-containing drug, celecoxib, and its fluorinated analog, 4'-fluorocelecoxib. In vitro studies using human liver microsomes (HLMs) provide a reliable model for assessing metabolic stability by measuring key parameters such as half-life (t½) and intrinsic clearance (CLint).

A pivotal study directly comparing these two compounds found that 4'-fluorocelecoxib is four times more metabolically stable than its non-fluorinated parent, celecoxib.[1] This enhanced stability is attributed to the substitution of a hydrogen atom with a fluorine atom at the 4'-position of the tolyl group, a primary site of metabolic oxidation in celecoxib.

The following table summarizes the in vitro metabolic stability data for celecoxib and provides an estimated value for 4'-fluorocelecoxib based on the reported four-fold increase in stability.

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Celecoxib (Non-fluorinated pyrazole analog)~30.8184.2
4'-Fluorocelecoxib (Fluorinated pyrazole analog)Not explicitly reported, but expected to be significantly longer than celecoxib~46.1 (Estimated based on 4x greater stability)

Note: The intrinsic clearance for celecoxib was calculated from published Vmax (0.70 nmol/min/mg protein) and Km (3.8 µM) values. The CLint for 4'-fluorocelecoxib is an estimation based on the reported 4-fold increase in metabolic stability.

Visualizing the Metabolic Pathway and Experimental Workflow

Understanding the metabolic fate of a compound and the experimental process for its evaluation is crucial. The following diagrams, generated using Graphviz, illustrate the primary metabolic pathway of celecoxib and the typical workflow of a liver microsomal stability assay.

Metabolic Pathway of Celecoxib Celecoxib Celecoxib CYP2C9 CYP2C9 Celecoxib->CYP2C9 Hydroxylation Hydroxycelecoxib Hydroxycelecoxib ADH Alcohol Dehydrogenase Hydroxycelecoxib->ADH Oxidation Carboxycelecoxib Carboxycelecoxib CYP2C9->Hydroxycelecoxib ADH->Carboxycelecoxib

Celecoxib Metabolic Pathway

Experimental Workflow for Liver Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare test compound stock solution D Pre-incubate microsomes and test compound at 37°C A->D B Thaw and prepare human liver microsomes B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH C->E D->E F Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction with organic solvent (e.g., acetonitrile) F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I J Quantify remaining parent compound I->J K Plot % remaining vs. time J->K L Calculate half-life (t½) K->L M Calculate intrinsic clearance (CLint) L->M

Liver Microsomal Stability Assay Workflow

Experimental Protocols

A detailed and standardized protocol is essential for obtaining reproducible and comparable metabolic stability data. The following outlines a typical experimental protocol for a liver microsomal stability assay.

Objective: To determine the in vitro metabolic stability (half-life and intrinsic clearance) of fluorinated and non-fluorinated pyrazole analogs in human liver microsomes.

Materials:

  • Test compounds (non-fluorinated and fluorinated pyrazole analogs)

  • Pooled human liver microsomes (e.g., from a pool of at least 10 donors)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator with shaking capabilities (set to 37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test and control compounds (e.g., 10 mM in DMSO).

    • Dilute the stock solutions to an intermediate concentration (e.g., 100 µM in buffer).

    • Prepare the incubation mixture containing human liver microsomes (final concentration of 0.5 mg/mL) and MgCl₂ in potassium phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal incubation mixture to the wells of a 96-well plate.

    • Add the diluted test and control compounds to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).

    • Incubate the plate at 37°C with constant shaking.

  • Sample Collection and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation wells.

    • Immediately quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression of the initial, linear phase of the disappearance curve.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (V × 0.693) / (t½ × P), where V is the incubation volume in µL and P is the microsomal protein concentration in mg/mL.

Conclusion

The strategic incorporation of fluorine into pyrazole-based molecules is a powerful and effective strategy to enhance metabolic stability. As demonstrated with celecoxib and its fluorinated analog, this approach can significantly reduce the rate of metabolic clearance, a key objective in drug design. By employing robust in vitro assays, such as the liver microsomal stability assay, researchers can obtain quantitative data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, ultimately leading to the development of more durable and efficacious drug candidates.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol, catering to researchers, scientists, and professionals in drug development. The following procedural guidance is based on the safety data for the closely related compound [4-(1H-Pyrazol-1-yl)phenyl]methanol, in the absence of a specific Safety Data Sheet (SDS) for the target molecule.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Conforming to EN166 or OSHA's 29 CFR 1910.133.[1]
Skin Chemical-resistant, impervious gloves. Protective clothing to prevent skin contact.Nitrile or neoprene gloves are recommended.[1][2] Long-sleeved lab coat.
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust is generated.A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[1]
Hazard Identification and First Aid
Exposure RouteSymptomsFirst Aid Measures
Inhalation May cause respiratory irritation.[4]Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Skin Contact Causes skin irritation.[2][4]Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical advice.[1]
Eye Contact Causes serious eye irritation.[2][4]Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]
Ingestion Harmful if swallowed.Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.

AspectProcedure
Handling Work in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid generating dust.[1] Wash hands thoroughly after handling.[1]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures should be followed.

Procedure TypeGuidelines
Spill Cleanup For small spills, absorb with an inert material and place in a suitable container for disposal.[1] For large spills, emergency services should be contacted. Ensure adequate ventilation.
Waste Disposal Dispose of contents and container to an approved waste disposal plant.[1] Disposal should be in accordance with local, state, and federal regulations. Pyrazole derivatives should be treated as hazardous chemical waste.[5]

Visual Guidance

Chemical Handling Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

A Receiving and Unpacking B Verification of Compound Identity and Purity A->B C Storage in a Cool, Dry, Well-Ventilated Area B->C D Pre-Experiment Preparation (PPE, Fume Hood) C->D E Weighing and Dispensing D->E F Experimental Use E->F G Decontamination of Equipment F->G H Waste Segregation (Solid, Liquid) F->H G->H I Properly Labeled Waste Containers H->I J Disposal via Approved Waste Management I->J

Caption: Standard operating procedure for handling the chemical.

Emergency Response for Accidental Exposure

This diagram outlines the decision-making process in the event of an accidental exposure to this compound.

A Accidental Exposure Occurs B Skin Contact? A->B C Eye Contact? A->C D Inhalation? A->D E Ingestion? A->E B->C No F Wash with Soap and Water B->F Yes C->D No G Rinse with Water for 15 mins C->G Yes D->E No H Move to Fresh Air D->H Yes I Rinse Mouth, Do Not Induce Vomiting E->I Yes K Remove Contaminated Clothing F->K J Seek Medical Attention G->J H->J I->J K->J

Caption: Decision tree for accidental exposure response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.